4-Chloro-2,6-dimethylaniline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLZLZKUISPXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408047 | |
| Record name | 4-chloro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24596-18-7 | |
| Record name | 4-chloro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2,6-dimethylaniline: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,6-dimethylaniline is a halogenated aromatic amine of significant interest in various chemical and pharmaceutical applications. It serves as a crucial intermediate in the synthesis of dyes, pesticides, and active pharmaceutical ingredients. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential metabolic and toxicological pathways.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | White to pale cream/brown/gray or pink crystals or powder | [2] |
| Melting Point | 45-50 °C | [3] |
| Boiling Point | 260.6 °C at 760 mmHg | [3] |
| Density | 1.142 g/cm³ | [3] |
| Solubility | Slightly soluble in water | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides fragmentation patterns for structural elucidation and purity analysis. | [4][5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for N-H stretching (primary amine), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-Cl stretching. | [6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra provide detailed information on the chemical environment of each proton and carbon atom, confirming the molecular structure. | [7] |
Experimental Protocols
This section outlines generalized experimental methodologies for the synthesis, purification, and analysis of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.
Synthesis of this compound
A common method for the synthesis of this compound involves the direct chlorination of 2,6-dimethylaniline. The following protocol is based on established chemical principles.[8]
Materials:
-
2,6-dimethylaniline
-
An inert organic solvent (e.g., carbon tetrachloride)
-
Hydrochloric acid (gas or concentrated solution)
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Sodium hydroxide solution
-
Water
Procedure:
-
Dissolve or suspend 2,6-dimethylaniline in an inert organic solvent.
-
Precipitate the 2,6-dimethylanilinium salt by introducing hydrochloric acid.
-
Cool the mixture to a suitable temperature (e.g., 10-15 °C).
-
Slowly introduce the chlorinating agent over several hours while maintaining the temperature.
-
After the reaction is complete, the crude this compound hydrochloride can be isolated.
-
To obtain the free base, the hydrochloride salt is treated with a sodium hydroxide solution.
-
The resulting this compound can then be purified.
Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Procedure:
-
The crude this compound can be subjected to steam distillation.[8]
-
Alternatively, fractional distillation under reduced pressure can be employed for higher purity.[8]
-
The purity of the final product should be assessed using analytical techniques such as GC-MS.
Analytical Methods
GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1000 µg/mL.[4]
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
-
An internal standard (e.g., N-methylaniline) can be added to both the sample and calibration standards for improved quantitative accuracy.[4]
Instrumental Parameters (General Guidance):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is suitable for the separation of anilines.
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.[5]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target molecule (e.g., m/z 50-450).
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg) and press the mixture into a thin, transparent pellet.[9]
-
Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[9]
-
Solution: Dissolve the sample in a suitable IR-transparent solvent and place it in a liquid cell.[10]
NMR spectroscopy provides detailed structural information.
Sample Preparation:
-
Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][11]
-
If the solution contains any solid particles, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
The final volume in the NMR tube should be approximately 0.5-0.6 mL.[12]
Visualized Pathways and Workflows
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Proposed Metabolic Pathway
While specific metabolic pathways for this compound are not extensively documented, a probable pathway can be inferred based on the metabolism of other chloroanilines and dimethylanilines. The primary metabolic transformations are expected to involve oxidation and conjugation reactions.[13][14]
Caption: Proposed metabolic pathway of this compound.
General Toxicological Mechanism of Chloroanilines
The toxicity of chloroanilines is often associated with the formation of reactive metabolites that can lead to cellular damage. One of the key toxic effects is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[15]
Caption: General toxicological mechanism of chloroanilines leading to methemoglobinemia and cellular damage.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, along with practical experimental guidelines for its synthesis and analysis. The provided data and protocols are intended to support researchers and scientists in their work with this important chemical intermediate. Further research into the specific metabolic and toxicological pathways of this compound is warranted to fully elucidate its biological effects and ensure its safe handling and application.
References
- 1. This compound | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound | 24596-18-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Chloro-2,6-dimethylaniline (CAS: 24596-18-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-dimethylaniline, also known as 4-chloro-2,6-xylidine, is a chlorinated aromatic amine with the chemical formula C₈H₁₀ClN.[1][2] This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including dyes, pharmaceuticals, agrochemicals, and polymers.[1][2] Its chemical structure, featuring a substituted aniline ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and a key reaction, and discusses its toxicological profile and relevance in drug development.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[3] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and dichloromethane.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 24596-18-7 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Melting Point | 45-50 °C | [1] |
| Boiling Point | 260.6 - 277 °C at 760 mmHg | [1][3] |
| Density | 1.142 g/cm³ | [1] |
| Appearance | White crystalline solid | [3] |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, dichloromethane | [3] |
| pKa | 3.67 ± 0.10 (Predicted) | [1] |
| Flash Point | 111.4 °C | [1] |
| Refractive Index | 1.575 | [1] |
Synthesis of this compound
A common method for the preparation of this compound is through the direct chlorination of 2,6-dimethylaniline. The following protocol is based on a patented industrial process.
Experimental Protocol: Synthesis via Chlorination
Objective: To synthesize this compound by the chlorination of 2,6-dimethylaniline.
Materials:
-
2,6-dimethylaniline
-
Carbon tetrachloride (CCl₄)
-
Ethanol
-
Hydrogen chloride (HCl) gas
-
Chlorine (Cl₂) gas
-
15% strength hydrochloric acid
-
Sodium hydroxide solution
-
Water
Procedure:
-
Dissolve 3 moles of 2,6-dimethylaniline in 2300 g of carbon tetrachloride and 30 g of ethanol in a suitable reaction vessel.
-
Saturate the solution with hydrogen chloride gas at room temperature.
-
Cool the mixture to 10-15 °C.
-
Introduce chlorine gas into the reaction mixture.
-
After the chlorination is complete, add 250 ml of 15% strength hydrochloric acid to the solution.
-
Distill off the hydrochloric acid azeotropically.
-
Cool the mixture to 20 °C to crystallize the crude this compound hydrochloride.
-
Filter the colorless crystals by suction.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize the solution with sodium hydroxide solution.
-
The resulting product is an aniline mixture containing approximately 84% this compound and 14% unreacted 2,6-dimethylaniline.
-
The pure product (99% purity) can be obtained by fractional distillation of the crude product at 115-117 °C under a vacuum of 5 mm Hg.
Expected Yield: The yield, relative to the amount of 2,6-dimethylaniline reacted, is approximately 69%.
Chemical Reactivity and Applications
This compound is a valuable substrate in various organic reactions, most notably in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cyanation
Aryl chlorides are generally less reactive than the corresponding bromides and iodides in cross-coupling reactions. However, the development of specialized palladium catalyst systems has enabled the efficient cyanation of aryl chlorides like this compound.[4] This reaction is significant for the introduction of a nitrile group, which is a versatile functional group that can be converted into amines, carboxylic acids, and amides.
Representative Experimental Protocol: Palladium-Catalyzed Cyanation
Objective: To synthesize 4-cyano-2,6-dimethylaniline from this compound using a palladium catalyst.
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium A)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Argon atmosphere
Procedure:
-
In a glovebox, charge a reaction vessel with palladium(II) acetate (0.5 mol%), cataCXium A (1 mol%), and sodium carbonate (1.5 equivalents).
-
Add this compound (1 equivalent) and potassium hexacyanoferrate(II) (0.5 equivalents).
-
Add anhydrous toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to 120 °C under an argon atmosphere with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-2,6-dimethylaniline.
Spectroscopic Data
The structural identification of this compound is confirmed by various spectroscopic techniques.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features/Peaks | Reference(s) |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 155, corresponding to C₈H₁₀ClN. | [5] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of methyl and aromatic groups, C=C stretching of the aromatic ring, and C-Cl stretching. | [5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons, as well as the methyl and amine groups. Detailed peak assignments would require experimental data. | [6][7] (for related compounds) |
Toxicological Profile and Relevance in Drug Development
While specific signaling pathways for this compound are not well-documented, the toxicology of chlorinated anilines as a class of compounds is of significant concern for drug development professionals.
Toxicological Summary
-
Hematotoxicity: Chlorinated anilines are known to be hematotoxic, with the potential to induce methemoglobinemia.[8] The para-substituted chloroanilines are generally the most potent in this regard.[8]
-
Potential Carcinogenicity: Some chlorinated anilines are considered to be potentially carcinogenic.[9]
-
Environmental Toxicity: These compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[2][10]
Given these toxicological concerns, any use of this compound as a building block in the synthesis of drug candidates would necessitate careful toxicological evaluation of the final compound to ensure that the aniline moiety does not confer unacceptable toxicity.
Role in Drug Development
The primary relevance of this compound in drug development is its role as a versatile synthetic intermediate.[1][2] The substituted aniline scaffold is present in numerous biologically active molecules. The presence of the chloro and methyl groups allows for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, the lipophilicity and metabolic stability of a compound can be modulated by such substitutions.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Inhalation: Avoid breathing vapor or dust.[3]
-
Contact: Avoid contact with skin and eyes as it is irritating.[3]
-
Ingestion: Toxic if swallowed.[3]
-
Disposal: Dispose of waste in accordance with local regulations.
In case of accidental exposure, seek immediate medical attention.[3]
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established industrial processes, and it serves as a key substrate in important synthetic transformations such as palladium-catalyzed cyanation. While its direct biological activity is not extensively studied, the toxicological profile of the chlorinated aniline class necessitates careful consideration when this compound is used in the synthesis of molecules intended for pharmaceutical applications. This guide provides a foundational understanding of this compound for researchers and developers in the chemical and pharmaceutical sciences.
References
- 1. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Met… [ouci.dntb.gov.ua]
- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem | MDPI [mdpi.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound | 24596-18-7 [chemicalbook.com]
- 5. This compound | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-N-methylaniline(932-96-7) 13C NMR [m.chemicalbook.com]
- 7. 4-Chloro-2-methylaniline(95-69-2) 13C NMR spectrum [chemicalbook.com]
- 8. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-Chloro-2,6-dimethylaniline: Structure, Isomers, and Synthesis
This technical guide provides an in-depth overview of 4-Chloro-2,6-dimethylaniline, a significant chemical intermediate in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its structural properties, isomers, and a representative synthetic protocol.
Physicochemical Properties of this compound and Its Isomers
| Property | This compound |
| CAS Number | 24596-18-7 |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol [1] |
| Melting Point | 45-50 °C[1][2][3] |
| Boiling Point | 260.6 °C at 760 mmHg[1][2][3] |
| Density | 1.142 g/cm³[1][3] |
| Flash Point | 111.4 °C[1][2] |
| Water Solubility | Slightly soluble[1][2][4] |
| Vapor Pressure | 0.0122 mmHg at 25°C[1][2] |
| Refractive Index | 1.575[1][2] |
| pKa | 3.67±0.10 (Predicted)[1] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the direct chlorination of 2,6-dimethylaniline. The following protocol is a representative method.
Materials:
-
2,6-dimethylaniline
-
A suitable inert organic solvent (e.g., carbon tetrachloride, toluene)
-
A chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
The ammonium salt of 2,6-dimethylaniline is prepared by reacting it with hydrogen chloride in an inert organic solvent.
-
The resulting mixture is then treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, at a controlled temperature, typically between 0°C and 80°C.
-
The reaction can be carried out in the presence of a Friedel-Crafts catalyst, although it is not always necessary.
-
Upon completion of the chlorination reaction, the reaction mixture may be subjected to hydrolysis with water or an aqueous acid.
-
The this compound is then liberated from its salt by treatment with a base, such as sodium hydroxide.
-
The crude product can be purified by methods such as steam distillation or recrystallization. For example, a steam distillation of the crude product that has been treated with an alkali can yield purified this compound.[5]
It is noted that the direct chlorination of 2,6-dimethylaniline can sometimes lead to poor yields and the formation of by-products if not conducted under optimized conditions.[5]
Structural Formula and Isomers of Chloro-2,6-dimethylaniline
The structural formula of this compound is characterized by an aniline core with a chlorine atom at the para-position (position 4) and two methyl groups at the ortho-positions (positions 2 and 6) relative to the amino group. The molecular formula for this compound is C₈H₁₀ClN.[1][3]
The primary isomers of this compound are positional isomers, where the chlorine atom and the two methyl groups occupy different positions on the aniline ring. The following diagram illustrates the structure of this compound and its key positional isomers.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-dimethylaniline from 2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-Chloro-2,6-dimethylaniline, a key intermediate in the manufacturing of various pharmaceuticals and other specialty chemicals. This document details the prevalent synthetic methodologies, including detailed experimental protocols and quantitative data, to assist researchers and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a crucial building block in organic synthesis. Its selective chlorination at the para-position relative to the amino group, while the ortho positions are sterically hindered by methyl groups, makes it a valuable precursor. The primary route for its synthesis involves the direct electrophilic chlorination of 2,6-dimethylaniline. Achieving high regioselectivity and yield is a critical aspect of this transformation, often accomplished by protecting the amino group as its salt before introducing the chlorinating agent.
Synthetic Methodologies
The most common and industrially relevant method for the synthesis of this compound is the direct chlorination of 2,6-dimethylaniline. This process typically involves the formation of the hydrochloride salt of the starting aniline to direct the incoming electrophile to the para position, thus minimizing the formation of other isomers.
Key Experimental Protocols
Method 1: Chlorination using Chlorine Gas
This procedure is adapted from a patented industrial process, emphasizing the selective para-chlorination.
Experimental Protocol:
-
Salt Formation: 2,6-dimethylaniline is dissolved or suspended in an inert organic solvent such as carbon tetrachloride.[1] Hydrogen chloride gas is then introduced into the mixture at room temperature until saturation is achieved, leading to the precipitation of 2,6-dimethylaniline hydrochloride.[1]
-
Chlorination: The suspension is cooled to a temperature between 10°C and 15°C.[1] Chlorine gas is then passed through the suspension over a period of several hours.[1] The reaction temperature is maintained within the range of -15°C to 100°C, preferably between 0°C and 80°C.[1]
-
Work-up and Isolation: Following the chlorination, the reaction mixture is treated with aqueous hydrochloric acid.[1] The crude this compound hydrochloride is then isolated as colorless crystals by filtration.[1]
-
Liberation of the Free Base: The hydrochloride salt is taken up in water, and the solution is neutralized with an aqueous sodium hydroxide solution to liberate the free aniline.[1]
-
Purification: The crude product, an aniline mixture, is then purified by fractional distillation under reduced pressure (e.g., 115° to 117° C at 5 mm Hg) to yield pure this compound.[1]
Method 2: Chlorination using Sulfuryl Chloride
An alternative protocol utilizes sulfuryl chloride as the chlorinating agent, which can offer advantages in handling and reactivity.
Experimental Protocol:
-
Reaction Setup: 2,6-dimethylaniline is dissolved in a suitable inert solvent.
-
Chlorination: Sulfuryl chloride is added to the solution at a controlled temperature, typically between 45°C and 50°C.[1]
-
Work-up and Purification: The crude product is treated with an alkali solution.[1] Pure this compound is then obtained by steam distillation of the crude product.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from the described synthetic methods.
| Parameter | Value | Reference |
| Starting Material | 2,6-dimethylaniline | [1] |
| Chlorinating Agent | Chlorine Gas | [1] |
| Solvent | Carbon Tetrachloride / Ethanol mixture | [1] |
| Reaction Temperature | 10°C to 15°C | [1] |
| Product Composition (Crude Aniline Mixture) | 14% 2,6-dimethylaniline, 84% this compound | [1] |
| Yield (relative to reacted 2,6-dimethylaniline) | 69% | [1] |
| Purity (after fractional distillation) | 99% (determined by gas chromatography) | [1] |
| Melting Point | 42°C | [1] |
Table 1: Quantitative Data for Chlorination with Chlorine Gas
| Parameter | Value | Reference |
| Starting Material | 2,6-dimethylaniline | [1] |
| Chlorinating Agent | Sulfuryl Chloride | [1] |
| Reaction Temperature | 45°C - 50°C | [1] |
| Yield | 70% | [1] |
Table 2: Quantitative Data for Chlorination with Sulfuryl Chloride
Experimental Workflow and Logic
The synthesis of this compound from 2,6-dimethylaniline follows a logical progression designed to maximize the yield of the desired para-chloro isomer. The key strategic decision is the initial formation of the anilinium salt. This step is crucial for directing the electrophilic chlorination to the para position. The protonated amino group is a deactivating, meta-directing group; however, in this case, the steric hindrance from the two ortho-methyl groups strongly disfavors substitution at the meta positions. The para position is electronically deactivated but sterically accessible, leading to the observed regioselectivity.
Caption: Synthetic workflow for this compound.
References
Spectroscopic Profile of 4-Chloro-2,6-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-2,6-dimethylaniline (CAS No: 24596-18-7). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.88 | s | 2H | Ar-H |
| 3.72 | br s | 2H | -NH₂ |
| 2.18 | s | 6H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 142.1 | C-NH₂ |
| 129.2 | Ar-C |
| 122.9 | Ar-C |
| 122.0 | C-Cl |
| 17.6 | -CH₃ |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)
| Wavenumber (cm⁻¹) | Interpretation |
| 3479, 3389 | N-H stretch |
| 2922 | C-H stretch (aliphatic) |
| 1622 | N-H bend |
| 1475 | C=C stretch (aromatic) |
| 851 | C-H bend (aromatic) |
Table 4: Mass Spectrometry (MS) Data (GC-MS)
| m/z | Relative Intensity (%) | Assignment |
| 157 | 34 | [M+2]⁺ |
| 155 | 100 | [M]⁺ |
| 140 | 85 | [M-CH₃]⁺ |
| 120 | 15 | [M-Cl]⁺ |
| 105 | 20 | [M-CH₃-Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The analysis was performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A capillary column suitable for the separation of aromatic amines was used. The oven temperature was programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation. The mass spectrometer was operated in electron ionization (EI) mode.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Solubility of 4-Chloro-2,6-dimethylaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Chloro-2,6-dimethylaniline is a substituted aniline derivative with applications as an intermediate in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating final products. Solubility dictates the choice of solvent, reaction yield, and the overall efficiency of chemical processes.
While qualitative statements indicate that this compound is soluble in common organic solvents like ethanol, acetone, and dichloromethane, and slightly soluble in water, precise quantitative data is essential for systematic research and development.[2] This guide provides detailed experimental procedures for determining the solubility of solid compounds in organic solvents, empowering researchers to obtain this critical data.
Experimental Protocols for Solubility Determination
The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the Isothermal Saturation Method and the Gravimetric Method.
Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a widely used technique for determining equilibrium solubility.[3] It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the saturated solution.
2.1.1. Detailed Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound. The excess solid is crucial to ensure that the solution reaches saturation.
-
Transfer the weighed solid into a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or vials in a thermostated shaker bath).
-
Add a precise volume or mass of the desired organic solvent to each vessel.
-
-
Equilibration:
-
Agitate the mixtures at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. Agitation can be achieved through stirring or shaking.
-
The time required to reach equilibrium can vary depending on the solvent, solute, and temperature, and should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution.
-
Immediately filter the collected sample through a fine-pored filter (e.g., a 0.45 µm PTFE syringe filter) to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.
-
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.[4][5] It involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solid solute.
2.2.1. Detailed Methodology
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature, as described in steps 1 and 2 of the Isothermal Saturation Method.
-
-
Sample Collection:
-
Carefully withdraw a known mass of the clear, saturated supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a glass vial).
-
-
Solvent Evaporation:
-
Place the container with the sample in a well-ventilated oven or a vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The melting point of this compound is reported to be in the range of 45-50°C, so the drying temperature should be carefully selected to be below this range.[1]
-
Continue the evaporation process until all the solvent has been removed and the mass of the container with the solid residue is constant.
-
-
Weighing:
-
Cool the container in a desiccator to prevent moisture absorption.
-
Accurately weigh the container with the dry solid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the solute (m_solute) by subtracting the initial mass of the empty container from the final mass of the container with the residue.
-
Calculate the mass of the solvent (m_solvent) by subtracting the mass of the solute from the initial mass of the saturated solution sample.
-
Express the solubility as desired, for example, in grams of solute per 100 g of solvent: Solubility = (m_solute / m_solvent) * 100
-
Data Presentation
As quantitative solubility data for this compound is not currently available in the reviewed literature, a template for data presentation is provided below. Researchers who generate their own data using the described protocols can populate this table.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mole fraction, x) | Solubility ( g/100g solvent) |
| Methanol | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Ethanol | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Acetone | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Toluene | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Carbon Tetrachloride | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the Isothermal Saturation Method followed by either analytical or gravimetric analysis.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature, this guide provides researchers with the necessary detailed protocols to determine this crucial parameter. By following the outlined Isothermal Saturation or Gravimetric methods, scientists and drug development professionals can generate the high-quality data required for their research and development activities. The provided workflow diagram and data table template offer a structured approach to experimentation and data management.
References
The Versatile Core: A Technical Guide to the Research Applications of 4-Chloro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-dimethylaniline is a substituted aniline derivative that serves as a highly versatile and valuable synthetic intermediate across a spectrum of research and industrial applications. Its unique structure, featuring a chlorine atom at the para-position and two methyl groups flanking the amino group, imparts specific reactivity and steric properties that make it a crucial building block in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its primary research applications, complete with experimental protocols, quantitative data, and visualizations of key pathways and workflows to support its use in agrochemical, pharmaceutical, and materials science research.
Core Properties and Specifications
This compound is a solid at room temperature, with physical and chemical properties that are well-documented. These characteristics are foundational to its use in various synthetic procedures.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | White to pale cream or brown crystalline powder | |
| Melting Point | 45-50 °C | |
| Boiling Point | 260.6 °C at 760 mmHg | |
| Solubility | Slightly soluble in water | [2] |
| CAS Number | 24596-18-7 | [1] |
Pharmaceutical Synthesis: A Scaffold for Bioactive Molecules
The sterically hindered and electronically modified aniline core of this compound makes it an important precursor in the pharmaceutical industry for the development of a range of therapeutic agents.[3][4] Its derivatives have shown potential as kinase inhibitors and antimicrobial agents.
Synthesis of Bioactive Quinoline Derivatives
Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial and anticancer properties. The Combes quinoline synthesis provides a pathway to these structures from anilines.
This protocol is adapted from established methods for quinoline synthesis from anilines.
Materials:
-
This compound
-
Acetylacetone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Condensation: In a round-bottom flask, combine 1.55 g (10 mmol) of this compound and 1.00 g (10 mmol) of acetylacetone.
-
Cyclization: Add 20 g of polyphosphoric acid to the mixture. Heat the reaction mixture to 140°C and maintain this temperature with stirring for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 7-chloro-5,8-dimethyl-2-methylquinoline derivative.
Caption: Workflow for the synthesis of a quinoline derivative.
Kinase Inhibitor Scaffolds
Derivatives of substituted anilines are key components of many tyrosine kinase inhibitors used in oncology. They often form the "hinge-binding" region of the inhibitor, which anchors the molecule in the ATP-binding pocket of the kinase. Specifically, quinoline and quinazoline scaffolds derived from anilines are central to inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).
-
EGFR Signaling: The EGFR pathway is crucial for cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibitors block the downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.[5][6][7]
Caption: EGFR signaling pathway and point of inhibition.
-
VEGF Signaling: The VEGF pathway is the primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGFR-2 is the main receptor mediating these effects. Inhibitors targeting VEGFR-2 block downstream signals for endothelial cell proliferation and migration.[8][9][10]
Caption: VEGF/VEGFR-2 signaling pathway and point of inhibition.
The following table summarizes representative inhibitory activities of quinoline derivatives against key cancer-related targets and bacterial strains. While not all are direct derivatives of this compound, they represent the biological potential of this class of compounds.
| Compound Class | Target/Organism | IC₅₀ / MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Cd(II) Complex | Staphylococcus aureus | 0.00019 | [7] |
| Quinoline-Sulfonamide Cd(II) Complex | Escherichia coli | 0.00609 | [7] |
| Quinolone Hybrid (5d) | S. aureus (MRSA) | 0.25 | [11] |
| Quinolone Hybrid (5d) | E. coli | 2 | [11] |
| 4-Anilinoquinazoline Derivative (19) | EGFR Kinase | 0.002 µM | [12] |
| 4-Anilinoquinazoline Derivative (19) | VEGFR-2 Kinase | 0.103 µM | [12] |
Agrochemical Synthesis
Substituted anilines are fundamental building blocks in the agrochemical industry for the production of herbicides and pesticides. The specific substitution pattern on the aniline ring is critical for determining the biological activity and selectivity of the final product. This compound serves as a key intermediate for such plant protection agents.[4]
Materials Science Applications
Epoxy Resin Curing Agents
Aromatic amines are widely used as curing agents (hardeners) for epoxy resins, creating cross-linked polymers with high thermal stability, mechanical strength, and chemical resistance. Halogenated and sterically hindered anilines, such as this compound, can be used to synthesize novel curing agents that modify the properties of the final cured epoxy.
This protocol is adapted from the synthesis of amine functional chloroaniline acetaldehyde condensate (AFCAC).[13][14]
Part A: Synthesis of Curing Agent
-
Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, prepare a solution of this compound in a suitable acidic medium (e.g., HCl in water).
-
Condensation: Cool the solution to room temperature. Slowly add acetaldehyde dropwise with constant stirring. The reaction is typically exothermic.
-
Isolation: After the addition is complete, continue stirring for 2-3 hours. The resulting condensate will precipitate. Filter the precipitate, wash with water until neutral, and dry under vacuum.
Part B: Curing of Epoxy Resin
-
Formulation: Mix the synthesized curing agent with a diglycidyl ether of bisphenol A (DGEBA) epoxy resin in a stoichiometric ratio.
-
Degassing: Place the mixture in a vacuum oven at 60°C to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a mold and cure in an oven. A typical curing cycle might be 2 hours at 120°C followed by 2 hours at 150°C.
-
Characterization: The resulting cured epoxy can be characterized by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and by Thermogravimetric Analysis (TGA) to assess thermal stability. Mechanical properties like tensile strength and flexural modulus can also be measured.[15][16][17]
This table presents representative data for epoxy resins cured with aromatic amine hardeners, illustrating the typical performance characteristics that can be expected.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 150 - 220 °C |
| Thermal Decomposition Temp (TGA, 5% loss) | 300 - 400 °C |
| Tensile Strength | 60 - 90 MPa |
| Flexural Modulus | 2.5 - 4.0 GPa |
Monomer for High-Performance Polymers
The diamine functionality, which can be introduced via further reactions, or the aniline itself can serve as a monomer for the synthesis of high-performance polymers like polyamides and polyimines. The rigid, substituted aromatic structure can enhance the thermal stability and mechanical properties of the resulting polymer.
This protocol describes a general method for the low-temperature polycondensation of an aromatic diamine with a diacid chloride.[13][18]
Materials:
-
Aromatic diamine (derived from this compound)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride
-
Pyridine
-
Methanol
Procedure:
-
Monomer Solution: In a nitrogen-purged flask, dissolve the aromatic diamine and lithium chloride in anhydrous NMP.
-
Polycondensation: Cool the solution to 0°C. Add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.
-
Purification and Drying: Filter the fibrous polymer, wash thoroughly with methanol and hot water, and dry in a vacuum oven at 100°C.
Synthesis of Dyes and Pigments
This compound is a valuable intermediate in the synthesis of azo dyes. The aniline is first converted to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component) to form the azo dye.
Experimental Protocol: Synthesis of an Azo Dye
This protocol is a standard procedure for azo dye synthesis.[18][19][20]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve 1.55 g (10 mmol) of this compound in a mixture of 3 mL concentrated HCl and 20 mL water. Cool the resulting suspension to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Slowly add a cold solution of 0.70 g (10 mmol) of sodium nitrite in 10 mL of water to the aniline suspension, keeping the temperature below 5°C. Stir for 20 minutes to form the diazonium salt solution.
-
Coupling Component Solution: In a separate beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.
-
Isolation and Purification: Continue stirring for 30 minutes. Isolate the dye by vacuum filtration, wash the filter cake with cold water until the filtrate is neutral, and dry the product.
Spectroscopic Data for a Representative Azo Dye
| Dye Structure | λmax (nm) | Color |
| Product from this compound and 2-Naphthol | ~480-490 | Orange-Red |
Versatile Chemical Intermediate
Beyond specific end-use applications, this compound is a substrate for a variety of important chemical transformations.
Palladium-Catalyzed Cyanation
The chloro-substituent can be replaced with a cyano group via palladium-catalyzed cross-coupling reactions. This transformation is significant as aromatic nitriles are precursors to carboxylic acids, amines, and various heterocyclic compounds. The use of a non-toxic cyanide source like potassium ferrocyanide [K₄[Fe(CN)₆]] is a modern, safer approach.[4]
Schiff Base Formation
The primary amine group readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These compounds and their metal complexes are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][5][8][12][19][21][22][23]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., salicylaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve equimolar amounts of this compound and the aldehyde in ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base product will often precipitate.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.
References
- 1. chemijournal.com [chemijournal.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. medium.com [medium.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. ir.jkuat.ac.ke [ir.jkuat.ac.ke]
- 13. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 21. ClinPGx [clinpgx.org]
- 22. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Physicochemical Properties of 4-Chloro-2,6-dimethylaniline
An In-depth Technical Guide to the Thermochemical Data of 4-Chloro-2,6-dimethylaniline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the available thermochemical and physical data for this compound. Due to a lack of extensive experimental thermochemical data for the title compound in publicly accessible literature, this document also presents data for structurally related compounds to offer points of comparison. Detailed descriptions of the standard experimental methodologies used to determine such thermochemical properties are provided, including bomb calorimetry, Knudsen effusion mass spectrometry, and differential scanning calorimetry. Furthermore, a documented synthesis protocol for this compound is outlined. This guide aims to be a valuable resource for professionals in the fields of chemical research and drug development by consolidating known information and providing the procedural context for acquiring further data.
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and industrial settings.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Melting Point | 45-50 °C | [2] |
| Boiling Point | 260.6 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Vapor Pressure | 0.0122 mmHg at 25°C | [2] |
| Water Solubility | Slightly soluble in water | [2] |
| Flash Point | 111.4 ± 25.9 °C | [2] |
| Refractive Index | 1.575 | [2] |
Thermochemical Data
Table 2: Thermochemical Data for Related Compounds
| Compound | Property | Value (kJ/mol) | Reference |
| Aniline | Standard Enthalpy of Formation (liquid) | ΔfH°(l) | [3][4] |
| 2,6-Xylidine | Constant Pressure Heat Capacity (liquid) | Cp,liquid = 238.86 J/(mol·K) at 298.15 K | [5] |
Experimental Protocols for Thermochemical Analysis
The following sections detail the standard experimental procedures for determining key thermochemical properties of organic compounds like this compound.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples. For chlorinated organic compounds, special considerations are necessary to ensure complete combustion and to account for the formation of hydrochloric acid and free chlorine[6].
General Protocol:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the compound is pressed into a pellet. For volatile liquids, the sample is encapsulated.
-
Bomb Assembly: The sample is placed in a crucible within the bomb. A fuse wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of water or a reducing solution (like hydrazine dihydrochloride) is added to the bomb to absorb the acidic combustion products[6].
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and the reduction of any free chlorine[6]. For chlorinated compounds, the bomb solution is analyzed to determine the amounts of hydrochloric acid and any unreacted chlorine.
Bomb Calorimetry Workflow for Chlorinated Compounds.
Knudsen Effusion Mass Spectrometry for Vapor Pressure and Enthalpy of Sublimation
The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids. When coupled with a mass spectrometer (KEMS), it also allows for the identification of the species in the vapor phase[7][8].
General Protocol:
-
Sample Loading: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Heating and Effusion: The cell is heated to a series of constant, known temperatures. At each temperature, molecules of the substance effuse through the orifice into the vacuum chamber, forming a molecular beam.
-
Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, which identifies the effusing species and measures their ion intensities.
-
Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss (determined from the ion intensity) using the Knudsen equation.
-
Enthalpy of Sublimation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine heat capacity and the enthalpy of phase transitions, such as melting[9][10][11].
General Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The cell is heated at a constant rate over the desired temperature range.
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.
-
Heat Capacity Measurement: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a standard material with a known heat capacity (e.g., sapphire) under the same conditions.
-
Enthalpy of Fusion: If the sample melts, a peak will be observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.
Synthesis of this compound
A common method for the synthesis of this compound involves the direct chlorination of 2,6-dimethylaniline hydrochloride[12].
Reaction Scheme:
2,6-dimethylaniline → 2,6-dimethylaniline hydrochloride → this compound hydrochloride → this compound
Detailed Protocol[12]:
-
Salt Formation: 2,6-dimethylaniline is dissolved in a suitable inert solvent (e.g., carbon tetrachloride). Hydrogen chloride gas is then passed through the solution to precipitate 2,6-dimethylaniline hydrochloride.
-
Chlorination: The suspension of the hydrochloride salt is cooled, and a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is introduced while maintaining a controlled temperature.
-
Isolation of the Hydrochloride Salt: After the reaction is complete, the crude this compound hydrochloride is isolated by filtration.
-
Liberation of the Free Aniline: The hydrochloride salt is dissolved in water and neutralized with a base (e.g., sodium hydroxide solution) to liberate the free this compound, which can then be extracted and purified.
Synthesis Pathway of this compound.
Reactivity and Potential Applications
This compound serves as a versatile intermediate in organic synthesis. It is notably used as a substrate in palladium-catalyzed cyanation reactions of aryl chlorides[13]. This reactivity highlights its potential utility in the synthesis of more complex molecules, which is of significant interest in drug discovery and materials science.
Conclusion
This technical guide has compiled the available physicochemical data for this compound and provided context by including thermochemical data for related compounds. While specific experimental thermochemical values for the title compound are sparse in the literature, this guide equips researchers with detailed methodologies for their determination. The provided synthesis protocol offers a clear pathway for obtaining the compound for further study. The information contained herein is intended to support and facilitate future research and development involving this compound.
References
- 1. This compound | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. atct.anl.gov [atct.anl.gov]
- 4. atct.anl.gov [atct.anl.gov]
- 5. 2,6-Xylidine [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knudsen Effusion MS [massint.co.uk]
- 8. msinstruments.us [msinstruments.us]
- 9. Heat capacities of different amine aqueous solutions at pressures up to 25 MPa for CO2 capture [uvadoc.uva.es]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 13. This compound | 24596-18-7 [chemicalbook.com]
An In-Depth Technical Guide to the Reactivity of the Amine Group in 4-Chloro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical reactivity of the amine group in 4-Chloro-2,6-dimethylaniline. The document details the molecule's physical and chemical properties, explores the steric and electronic factors governing its reactivity, and presents detailed experimental protocols for key transformations. This information is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Physicochemical and Spectroscopic Data
This compound is a substituted aniline with a unique combination of electronic and steric features that dictate the reactivity of its primary amine group. A summary of its key physical and spectroscopic properties is provided below.
| Property | Value |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Predicted pKa | 3.67[1] |
| Melting Point | 45-50 °C |
| Boiling Point | 260.6 °C at 760 mmHg |
| Water Solubility | Slightly soluble |
| Appearance | White to pale cream/brown/gray or pink crystals or powder |
Spectroscopic Data:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound is available in the NIST database.[2]
-
Infrared (IR) Spectroscopy: IR spectral data (FTIR, ATR-IR) is available, which can be used to identify the characteristic vibrational frequencies of the amine and other functional groups.[2]
-
Raman Spectroscopy: Raman spectral data is also available for this compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound was not found, data for similar structures like 4-chloro-N-methylaniline and 2,6-dimethylaniline are available and can provide insights into expected chemical shifts.[3][4][5]
Factors Influencing the Reactivity of the Amine Group
The reactivity of the amine group in this compound is primarily influenced by a combination of steric and electronic effects.
Steric Hindrance
The two methyl groups at the ortho-positions (2 and 6) of the aniline ring create significant steric hindrance around the amine group. This steric bulk impedes the approach of electrophiles and other reactants to the nitrogen atom, thereby reducing the rate of many reactions. This "ortho effect" is a well-documented phenomenon in substituted anilines.
Electronic Effects
The substituents on the aromatic ring also exert electronic effects that modulate the nucleophilicity and basicity of the amine group.
-
Methyl Groups (-CH₃): The two methyl groups are electron-donating through an inductive effect, which increases the electron density on the aromatic ring and, to some extent, on the nitrogen atom. This would typically increase the basicity and nucleophilicity of the amine.
-
Chloro Group (-Cl): The chlorine atom at the para-position is an electron-withdrawing group through its inductive effect (-I), which decreases the electron density on the aromatic ring and the nitrogen atom. However, it is also a weak electron-donating group through resonance (+R) due to its lone pairs. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic attack and a decrease in the basicity of the amine.
The combination of these opposing electronic effects and the dominant steric hindrance results in a significantly less reactive amine group compared to aniline.
Key Reactions of the Amine Group
The amine group of this compound can undergo several characteristic reactions, although the reaction conditions often need to be more forcing compared to unhindered anilines.
Acylation
Acylation of the amine group to form an amide is a common transformation. Due to the steric hindrance, this reaction is slower than with less substituted anilines. The reaction typically involves an acylating agent such as an acid chloride or anhydride.
Alkylation
N-alkylation of this compound is also possible but is similarly hindered. The reaction can be achieved with alkyl halides or through reductive amination.
Diazotization and Sandmeyer Reaction
The primary amine group can be converted to a diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with various nucleophiles in a Sandmeyer reaction, allowing for the introduction of a wide range of functional groups.[6][7][8][9][10]
Experimental Protocols
The following are detailed experimental protocols for key reactions involving sterically hindered anilines, which can be adapted for this compound.
Protocol for Acylation: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide
This protocol is adapted from the synthesis of a precursor to Lidocaine and is highly relevant for the acylation of this compound.[11][12][13][14]
Materials:
-
2,6-Dimethylaniline (or this compound)
-
Glacial acetic acid
-
Chloroacetyl chloride
-
Sodium acetate solution (0.333 M)
-
Ice-cold water
-
Erlenmeyer flask
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid with stirring.
-
Carefully add 2.0 mL of chloroacetyl chloride to the solution.
-
Immediately add 25 mL of 0.333 M aqueous sodium acetate solution. An exothermic reaction will occur, and a precipitate will form.
-
Add 60 mL of ice-cold water to the flask and stir the mixture thoroughly for 10 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with additional ice-cold water to remove any remaining acetic acid and salts.
-
Dry the product thoroughly.
Protocol for Diazotization and Sandmeyer Reaction
This is a general protocol for the diazotization of a substituted aniline and subsequent Sandmeyer reaction.[6][7][8][9][10]
Materials:
-
This compound
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
Part 1: Diazotization
-
In a beaker, suspend this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part 2: Sandmeyer Reaction (Chlorination)
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Nitrogen gas will evolve. Allow the reaction to proceed until gas evolution ceases. The reaction mixture may need to be warmed gently to ensure completion.
-
Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or recrystallization.
Quantitative Reactivity Data
The rate of acylation of anilines is highly dependent on the steric and electronic nature of the substituents. The following table provides a qualitative comparison of the relative rates of acylation for various anilines, which highlights the significant impact of ortho-substitution.
| Aniline Derivative | Substituents | Relative Rate of Acylation |
| Aniline | H | 1 |
| 2-Methylaniline | 2-CH₃ | ~0.1 |
| 2,6-Dimethylaniline | 2,6-(CH₃)₂ | ~0.001 |
Data is generalized from trends observed in acylation reactions.
The data clearly demonstrates that the presence of two methyl groups in the ortho positions, as in 2,6-dimethylaniline, drastically reduces the rate of acylation by a factor of approximately 1000 compared to aniline. It is expected that this compound would exhibit a similarly low or even lower reactivity in acylation reactions due to the combined steric hindrance of the two methyl groups and the electron-withdrawing effect of the para-chloro substituent.
Conclusion
The reactivity of the amine group in this compound is significantly attenuated by the steric hindrance imposed by the two ortho-methyl groups. This steric inhibition is the dominant factor controlling its reactivity in common amine reactions such as acylation and alkylation. The electronic effects of the methyl and chloro substituents also play a role in modulating the basicity and nucleophilicity of the amine. While these reactions are feasible, they often require more forcing conditions compared to less sterically hindered anilines. The ability to undergo diazotization followed by Sandmeyer reactions makes this compound a useful, albeit challenging, substrate for the synthesis of a variety of substituted aromatic compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 4-Chloro-N-methylaniline(932-96-7) 13C NMR spectrum [chemicalbook.com]
- 5. 2,6-Dimethylaniline(87-62-7) IR Spectrum [m.chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. cerritos.edu [cerritos.edu]
Methodological & Application
Application Notes and Protocols: 4-Chloro-2,6-dimethylaniline in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Chloro-2,6-dimethylaniline in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The protocols detailed below are intended to serve as a practical guide for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.
Introduction
This compound is a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two methyl groups on the aniline ring, offers distinct reactivity and steric properties. In palladium-catalyzed cross-coupling reactions, this compound can serve as a key substrate for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the construction of diverse molecular architectures. Palladium catalysis, particularly reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction, provides an efficient and highly selective means to functionalize this aniline derivative. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
I. Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-chloro-2,6-dimethylanilines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[4] In this context, this compound can be coupled with various aryl halides to produce unsymmetrical diarylamines, which are important scaffolds in medicinal chemistry.
General Reaction Scheme
Caption: General Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of a Diarylamine Derivative
This protocol is a representative example for the synthesis of an N-aryl derivative of this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents) to the flask.
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2), Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5), RuPhos (3) | NaOtBu | Toluene | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2), BINAP (3) | K₃PO₄ | Toluene | 100 | 16 | 78 |
Note: The data presented is a representative compilation based on typical Buchwald-Hartwig amination reactions of similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.
II. Suzuki-Miyaura Coupling: Synthesis of Arylated Aniline Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[5] While this compound itself is not the direct halide partner, its derivatives, such as N-(4-chloro-2,6-dimethylphenyl)amides, can be utilized in Suzuki-Miyaura reactions to introduce aryl groups, leading to the synthesis of complex biaryl structures.
General Reaction Scheme
Caption: General Suzuki-Miyaura coupling of a this compound derivative.
Experimental Protocol: Synthesis of a Biaryl Amide
This protocol describes the Suzuki-Miyaura coupling of an N-acylated derivative of this compound with an arylboronic acid.
Materials:
-
N-(4-chloro-2,6-dimethylphenyl)acetamide (can be synthesized from this compound and acetyl chloride)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water mixture (4:1)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, dissolve N-(4-chloro-2,6-dimethylphenyl)acetamide (1.0 equivalent) and phenylboronic acid (1.2 equivalents) in a 4:1 mixture of dioxane and water.
-
Add potassium carbonate (2.0 equivalents).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 90 | 10 | 91 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 85 |
Note: The data presented is a representative compilation based on typical Suzuki-Miyaura coupling reactions of similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.
III. Ligand Synthesis and Application in Heck Reaction
This compound can serve as a precursor for the synthesis of novel ligands for palladium-catalyzed reactions. For instance, condensation with appropriate aldehydes or ketones can yield Schiff base ligands, which can then be used to form stable palladium complexes. These complexes can exhibit high catalytic activity in reactions such as the Heck reaction.
Ligand Synthesis and Complexation Workflow
Caption: Workflow for synthesizing a palladium complex from this compound.
General Heck Reaction Scheme
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] Palladium complexes bearing ligands derived from this compound can be effective catalysts for this transformation.
Caption: General Heck reaction catalyzed by a palladium complex.
Experimental Protocol: Heck Reaction using a Synthesized Catalyst
This protocol outlines a general procedure for a Heck reaction using a palladium complex derived from a this compound-based ligand.
Materials:
-
Palladium(II) complex of a ligand derived from this compound
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Styrene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add the palladium(II) complex (1-2 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, the aryl bromide (1.0 equivalent), styrene (1.2 equivalents), and triethylamine (1.5 equivalents).
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 1 | Et₃N | DMF | 120 | 6 | 90 |
| 2 | Iodobenzene | n-Butyl acrylate | 1 | K₂CO₃ | DMAc | 130 | 8 | 95 |
| 3 | 4-Bromobenzonitrile | Methyl methacrylate | 2 | NaOAc | NMP | 140 | 12 | 82 |
Note: The data presented is a representative compilation based on typical Heck reactions. Actual yields will depend on the specific ligand and palladium complex used.
Conclusion
This compound is a valuable and versatile substrate in palladium-catalyzed cross-coupling reactions. The protocols and data presented in these application notes demonstrate its utility in forming C-N and C-C bonds through Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and as a precursor for ligands in Heck reactions. These methodologies provide researchers and drug development professionals with powerful tools for the synthesis of complex molecular targets with applications in various fields of chemistry. Further exploration of ligands derived from this aniline may lead to even more efficient and selective catalytic systems.
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols: 4-Chloro-2,6-dimethylaniline as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-dimethylaniline is a substituted aniline that serves as a valuable and versatile starting material in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features—a nucleophilic amino group, ortho-methyl groups that provide steric hindrance and influence conformation, and a para-chloro substituent that allows for further functionalization through cross-coupling reactions—make it an attractive building block for medicinal chemists. These attributes are crucial for the development of novel therapeutic agents with specific structure-activity relationships.
This document provides detailed application notes on the utility of this compound in pharmaceutical synthesis, alongside specific experimental protocols for its key transformations. While its direct, non-chlorinated analog, 2,6-dimethylaniline, is widely known as a precursor to the local anesthetic Lidocaine, the halogenated derivative opens avenues for more complex molecular architectures. A prime example of the utility of halogenated 2,6-dimethylanilines is the use of its bromo-analog in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, used in the treatment of HIV-1. The synthetic strategies employed for Rilpivirine can be adapted for this compound to create novel drug candidates.
Key Applications and Synthetic Utility
The primary applications of this compound in pharmaceutical research stem from two key reactive sites: the amino group and the chloro substituent.
-
Amine Acylation: The amino group can be readily acylated to form amides. This is often the initial step in a synthetic sequence to introduce a variety of side chains and build a more complex molecular scaffold. The resulting amides can be further modified or may themselves be the final pharmacologically active compound.
-
Palladium-Catalyzed Cross-Coupling: The chloro group at the para-position is amenable to various palladium-catalyzed cross-coupling reactions, such as cyanation, Suzuki coupling, and Buchwald-Hartwig amination. This allows for the introduction of carbon-carbon and carbon-nitrogen bonds, significantly increasing the molecular diversity achievable from this building block.
The following sections provide detailed protocols for two fundamental and widely applicable reactions involving this compound: N-acylation and palladium-catalyzed cyanation.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-(4-chloro-2,6-dimethylphenyl)-2-chloroacetamide, a key intermediate that can be further functionalized. This reaction is analogous to the first step in the synthesis of Lidocaine from 2,6-dimethylaniline.
Reaction Scheme:
Materials:
-
This compound
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of this compound in 45 mL of glacial acetic acid.
-
Cool the solution to 10°C in an ice bath while stirring.
-
Slowly add 0.06 mol of chloroacetyl chloride to the cooled solution. Maintain the temperature below 20°C during the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Prepare a solution of 15 g of sodium acetate in 75 mL of deionized water.
-
Add the sodium acetate solution to the reaction mixture. A precipitate of N-(4-chloro-2,6-dimethylphenyl)-2-chloroacetamide will form.
-
Continue stirring the mixture for one hour at room temperature.
-
Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Dry the product. If necessary, the product can be recrystallized from aqueous ethanol to improve purity.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-90% | [1] |
| Melting Point | ~145-149 °C (for the non-chlorinated analog) | [1] |
Protocol 2: Palladium-Catalyzed Cyanation of N-(4-chloro-2,6-dimethylphenyl)acetamide
This protocol outlines a general procedure for the cyanation of an aryl chloride using a palladium catalyst and a non-toxic cyanide source, potassium hexacyanoferrate(II). This reaction transforms the chloro-substituted intermediate from Protocol 1 into a cyano-substituted compound, a versatile handle for further synthetic manipulations.
Reaction Scheme:
Materials:
-
N-(4-chloro-2,6-dimethylphenyl)-2-chloroacetamide (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Deionized water (degassed)
Procedure:
-
To a screw-cap reaction tube equipped with a magnetic stir bar, add the N-(4-chloro-2,6-dimethylphenyl)-2-chloroacetamide (1 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium hexacyanoferrate(II) trihydrate (0.5 mmol).
-
Seal the tube with a Teflon-lined septum cap.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add 2.5 mL of 1,4-dioxane and 2.5 mL of a 0.05 M aqueous solution of potassium acetate (degassed) via syringe.
-
Place the reaction tube in a preheated oil bath at 100-120°C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 83-96% (for various aryl chlorides) | [2][3] |
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the synthetic applications and experimental procedures described.
Caption: Synthetic pathway and general experimental workflow.
Signaling Pathway Example: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
As previously mentioned, the bromo-analog of this compound is a key building block for the NNRTI, Rilpivirine. NNRTIs are a class of antiretroviral drugs that inhibit the activity of reverse transcriptase, an enzyme essential for the replication of HIV and other retroviruses. The diagram below illustrates the mechanism of action of NNRTIs.
Caption: Mechanism of action of NNRTIs.
Conclusion
This compound is a highly valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility is demonstrated through key transformations such as N-acylation and palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel compounds. The structural similarity to intermediates used in the synthesis of approved drugs like Rilpivirine highlights the potential for this compound in the discovery and development of new pharmaceuticals.
References
- 1. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Derivatives of 4-Chloro-2,6-dimethylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Chloro-2,6-dimethylaniline and its subsequent derivatization through several common and versatile synthetic routes. These compounds are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.
Synthesis of this compound
The primary and most direct route to this compound is the electrophilic chlorination of 2,6-dimethylaniline. The para-selectivity of this reaction is generally high due to the directing effects of the amino group and the steric hindrance at the ortho positions from the two methyl groups.
General Reaction Pathway
Caption: Direct chlorination of 2,6-dimethylaniline.
Experimental Protocols
Protocol 1: Chlorination with Chlorine Gas in Carbon Tetrachloride
This protocol is adapted from a patented industrial process.
-
Preparation of the Starting Material Solution: In a suitable reaction vessel, dissolve 3 moles of 2,6-dimethylaniline in 2300 g of carbon tetrachloride (CCl₄) containing 30 g of ethanol.
-
Formation of the Ammonium Salt: Saturate the solution with hydrogen chloride (HCl) gas at room temperature.
-
Chlorination: Cool the resulting suspension to 10-15°C. Pass 270 g of chlorine (Cl₂) gas through the suspension over a period of 4 hours.
-
Work-up:
-
Add 250 ml of 15% strength hydrochloric acid to the reaction mixture.
-
Distill off the hydrochloric acid azeotropically.
-
Cool the mixture to 20°C to allow the crude this compound hydrochloride to crystallize.
-
Filter the colorless crystals.
-
-
Isolation of the Free Base:
-
Dissolve the hydrochloride salt in water.
-
Neutralize the solution with sodium hydroxide solution to precipitate the free aniline.
-
The resulting product is an aniline mixture.
-
-
Purification: The pure this compound can be obtained by fractional distillation of the crude product at 115-117°C under a vacuum of 5 mm Hg.[1]
Protocol 2: Chlorination with Sulfuryl Chloride
This method offers an alternative chlorinating agent.
-
Reaction Setup: Repeat the setup as in Protocol 1, but omit the ethanol.
-
Chlorination: In place of chlorine gas, add sulfuryl chloride (SOCl₂) at a temperature of 45-50°C.
-
Work-up and Isolation:
-
Treat the crude product with an alkali solution.
-
Perform a steam distillation to isolate the this compound.
-
Quantitative Data
| Protocol | Chlorinating Agent | Solvent | Temperature | Yield | Purity (by GC) | Melting Point | Reference |
| 1 | Chlorine Gas | CCl₄ / Ethanol | 10-15°C | 69% (relative to reacted starting material) | 99% | 42°C | [1] |
| 2 | Sulfuryl Chloride | CCl₄ | 45-50°C | 70% | Not specified | 42°C | [1] |
Derivatization of this compound
The synthesized this compound can be further functionalized at the amino group or the aromatic ring to generate a diverse library of derivatives.
N-Acylation
N-acylation of the amino group is a fundamental transformation to produce amides, which are common motifs in pharmaceuticals.
Caption: N-Acylation of this compound.
This protocol is adapted from the synthesis of related N-acyl anilines.
-
Reaction Setup: In a dry conical flask, place 10 mmol of this compound.
-
Addition of Reagents: Add 5 mL of glacial acetic acid, followed by the slow addition of 1.1 equivalents of acetic anhydride while swirling the flask.
-
Reaction: The reaction is often exothermic and may proceed to completion at room temperature. Gentle warming on a steam bath to 40-50°C can be applied to ensure complete reaction.
-
Work-up:
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Stir vigorously to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
-
Purification: The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield the pure N-(4-chloro-2,6-dimethylphenyl)acetamide.
| Derivative | Acylating Agent | Solvent | Typical Yield | Reference |
| N-(2,6-dimethylphenyl)acetamide | Acetic Anhydride | Acetic Acid | High | Adapted from related syntheses |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction to form C-N bonds, allowing for the introduction of various amine functionalities at the chloro-position.
Caption: Buchwald-Hartwig amination of this compound.
This is a representative protocol adaptable for various amines.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equivalents).
-
Addition of Reagents: Add anhydrous toluene as the solvent. Stir the mixture at room temperature for 5 minutes. Then, add this compound (1.0 equivalent) and morpholine (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (around 110°C) and monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Aryl Halide | Amine | Catalyst System | Solvent | Yield | Reference |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | 94% | Adapted from a similar reaction |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O bonds, typically to produce diaryl ethers.
Caption: Ullmann condensation of this compound.
This is a representative protocol for the synthesis of diaryl ethers.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), a phenol (1.2 equivalents), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or an N,N-dimethylglycine, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Addition of Solvent: Add a high-boiling polar solvent such as DMF, NMP, or DMSO.
-
Reaction: Heat the mixture to a high temperature (typically 120-190°C) under an inert atmosphere. Monitor the reaction by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
| Aryl Halide | Phenol | Catalyst System | Solvent | Temperature | Yield | Reference |
| Aryl Iodides/Bromides | Phenols | CuI / N,N-dimethylglycine / Cs₂CO₃ | Dioxane | 90°C | Good to Excellent | Adapted from general Ullmann protocols |
Diazotization and Sandmeyer Reaction
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate that can be substituted by a wide range of nucleophiles in the Sandmeyer reaction.
Caption: Diazotization and Sandmeyer reaction.
This protocol describes the conversion of the amino group to a chloro group.
-
Diazotization:
-
Suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water, keeping the temperature below 5°C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over a drying agent (e.g., MgSO₄).
-
-
Purification: Remove the solvent by rotary evaporation and purify the crude product by distillation or column chromatography.
| Starting Material | Product | Reagents | Typical Yield | Reference |
| Aryl Amines | Aryl Chlorides | 1. NaNO₂, HCl2. CuCl | Good to Excellent | General Sandmeyer Reaction Principles |
References
Application Notes and Protocols for N-arylation using 4-Chloro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arylation, the formation of a carbon-nitrogen bond between an amine and an aryl group, is a fundamental transformation in modern organic synthesis. The resulting N-aryl amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the N-arylation of various amines using 4-Chloro-2,6-dimethylaniline as the arylating agent. The sterically hindered nature of this substrate, coupled with the presence of a chloro substituent, presents unique challenges and opportunities in cross-coupling chemistry. The protocols outlined below utilize both palladium- and copper-catalyzed systems, offering a range of options to suit different substrate scopes and laboratory capabilities.
The two most prominent and effective methods for N-arylation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). The choice between these methods often depends on the nature of the amine, the desired reaction conditions, and cost considerations.
Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand and a base.[2] The reaction is known for its broad substrate scope and tolerance of various functional groups.
General Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the palladium-catalyzed N-arylation of amines with this compound is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound and the corresponding amine.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the indicated temperature for the specified time.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig N-arylation.
Data Presentation: Palladium-Catalyzed N-arylation of Amines with this compound
| Amine Type | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic | n-Hexylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85 | [3] |
| Cyclohexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | 82 | [3] | |
| Secondary Aliphatic | Morpholine | [Pd(IPr)(cin)Cl] | K₂CO₃ | Dioxane | 100 | 12 | 91 | [4] |
| Piperidine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 16 | 88 | [5] | |
| Aniline | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 78 | [6] |
| p-Toluidine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 20 | 89 | [6] |
Note: Yields are based on reported values for similar substrates and may vary.
Copper-Catalyzed N-arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[7] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction under milder conditions, making it a viable and more economical alternative to palladium-catalyzed methods.
General Experimental Protocol: Ullmann Condensation
A general procedure for the copper-catalyzed N-arylation of amines with this compound is as follows:
-
Reaction Setup: To a Schlenk tube or vial, add the copper catalyst (e.g., CuI), a ligand (if required), and the base.
-
Inert Atmosphere: Seal the vessel and create an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the solvent.
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring.
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with aqueous ammonia to remove the copper catalyst, followed by water and brine washes. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Data Presentation: Copper-Catalyzed N-arylation of Amines with this compound
| Amine Type | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic | Benzylamine | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 75 | |
| Secondary Aliphatic | Pyrrolidine | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | 80 | [8] |
| Aniline | p-Anisidine | CuI (ligand-free) | K₃PO₄ | DMF | 120 | 36 | 72 | [7] |
| 2-Aminopyridine | CuI / (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | K₂CO₃ | Toluene | 110 | 24 | 68 |
Note: Yields are based on reported values for similar substrates and may vary.
Signaling Pathways and Applications in Drug Development
The N-aryl amine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The products derived from the N-arylation of this compound can serve as key intermediates in the synthesis of compounds targeting various signaling pathways. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature N-aryl amine cores that interact with the ATP-binding site of kinases.
Logical Relationship: From N-arylation to Drug Candidate
Caption: A simplified logical workflow from N-arylation to a potential drug candidate.
Conclusion
The N-arylation of amines using this compound is a robust and versatile transformation that can be achieved through both palladium- and copper-catalyzed methodologies. The choice of catalyst, ligand, base, and solvent allows for the fine-tuning of reaction conditions to accommodate a wide range of primary and secondary amines, as well as anilines. The protocols and data presented herein provide a comprehensive guide for researchers in the synthesis of valuable N-arylated compounds for applications in drug discovery and materials science. Careful optimization of the reaction parameters for each specific substrate is recommended to achieve the highest possible yields and purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 4-Chloro-2,6-dimethylaniline in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4-chloro-2,6-dimethylaniline as a diazo component in the synthesis of azo dyes. Azo dyes are a significant class of colorants used across various industries, and the specific properties of the starting amine, such as this compound, are crucial in determining the final characteristics of the dye.
Introduction
This compound is an aromatic amine that serves as a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and, notably, dyes and pigments.[1] In dye synthesis, it is typically used as the diazo component in the production of azo dyes. The general process involves the diazotization of the primary amino group of this compound, followed by an azo coupling reaction with an electron-rich coupling component. The resulting azo dyes often exhibit good fastness properties, making them suitable for various applications.
The synthesis of azo dyes is a well-established and versatile method, allowing for the creation of a wide spectrum of colors. The final color and properties of the dye are influenced by the electronic and steric effects of the substituents on both the diazo and coupling components.
General Synthetic Pathway
The synthesis of an azo dye from this compound follows a two-stage process:
-
Stage 1: Diazotization: this compound is converted into its corresponding diazonium salt by reacting it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C).
-
Stage 2: Azo Coupling: The highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction results in the formation of the azo dye.
Diagram of the General Synthetic Pathway
Caption: General reaction scheme for azo dye synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an illustrative azo dye using this compound and 2-naphthol as the coupling component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound (1.56 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Deionized Water (20 mL)
-
Sodium Nitrite (0.7 g, 0.01 mol)
-
Ice-salt bath
Procedure:
-
In a 250 mL beaker, suspend 1.56 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. Maintain this temperature throughout the diazotization process.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The formation of a clear solution indicates the formation of the diazonium salt.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
2-Naphthol (1.44 g, 0.01 mol)
-
10% Aqueous Sodium Hydroxide Solution (50 mL)
-
The freshly prepared diazonium salt solution from Protocol 1
-
Ice bath
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.
-
Dry the purified product in a vacuum oven at 60 °C.
Diagram of the Experimental Workflow
Caption: Experimental workflow for azo dye synthesis.
Data Presentation
While specific quantitative data for dyes synthesized directly from this compound is not extensively available in the public literature, the following tables provide representative data for azo dyes derived from structurally similar chloro-substituted anilines. This data can serve as a benchmark for the expected properties of dyes derived from this compound.
Table 1: Synthesis and Physical Properties of Azo Dyes from Chloro-Anilines
| Diazo Component | Coupling Component | Dye Color | Yield (%) | Melting Point (°C) |
| 3-Chloro-4-fluoroaniline | 2-Naphthol | Red | 85-95 | 165-168 |
| 3-Chloroaniline | 2-Naphthol | Red-Orange | 82-92 | 159-162 |
| 4-Chloroaniline | 2-Naphthol | Orange | 87-97 | 151-154 |
Data is representative of dyes from similar chloro-anilines.
Table 2: Spectroscopic and Fastness Properties of Azo Dyes from 3-Chloro-4-fluoroaniline
| Coupling Component | λmax (nm) in DMF | Light Fastness (1-8)¹ | Wash Fastness (1-5)² | Rubbing Fastness (1-5)² |
| 2-Naphthol | 485 | 6-7 | 4-5 | 4 |
| Phenol | 410 | 5-6 | 4 | 4-5 |
| N,N-dimethylaniline | 450 | 6 | 4-5 | 4 |
¹ Light Fastness assessed on a scale of 1 (poor) to 8 (excellent). ² Wash and Rubbing Fastness assessed on a scale of 1 (poor) to 5 (excellent). Data is representative of dyes from 3-Chloro-4-fluoroaniline and serves as an example of expected performance.[2]
Applications
Azo dyes derived from this compound are anticipated to be used as disperse dyes for synthetic fibers such as polyester and nylon. The presence of the chloro and methyl substituents can enhance the dye's affinity for hydrophobic fibers and may improve properties like sublimation and light fastness, which are critical for high-temperature dyeing processes.
Potential applications include:
-
Textile Industry: For dyeing polyester, nylon, and other synthetic fabrics to produce a range of yellow, orange, and red shades with good fastness properties.
-
Pigments: With appropriate modification to increase molecular weight and reduce solubility, these azo compounds could be converted into pigments for use in plastics, paints, and printing inks.
-
Research: The synthesis of these dyes can serve as a model for studying structure-property relationships in color chemistry and for the development of new functional materials.
References
Application Notes and Protocols for the Chlorination of 2,6-Dimethylaniline
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-chloro-2,6-dimethylaniline via the chlorination of 2,6-dimethylaniline. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
The chlorination of 2,6-dimethylaniline is a crucial step in the synthesis of various industrially significant compounds. The primary product of this electrophilic aromatic substitution is this compound, a key intermediate in the production of certain pharmaceuticals and agrochemicals. The regioselectivity of the reaction, favoring the para-position, is typically achieved by protonating the amino group to form an anilinium salt, which directs the incoming electrophile. This document outlines the common experimental setups, reaction conditions, and purification methods for this transformation.
Data Presentation
The following table summarizes the quantitative data from various reported methods for the chlorination of 2,6-dimethylaniline.
| Chlorinating Agent | Solvent/Diluent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Chlorine Gas | Carbon Tetrachloride / Ethanol | Not Specified | 4 | 69 | 99 (after distillation) | [1] |
| Chlorine Gas | Toluene | 80 | Not Specified | 75 | Not Specified | [1] |
| Sulfuryl Chloride | Not Specified | 45-50 | Not Specified | 70 | Not Specified | [1] |
| N-Chlorosuccinimide | Acetonitrile | Reflux | 12 (for related aniline) | Good | >97 (for related aniline) | [2][3][4] |
Experimental Protocols
Below are detailed protocols for the chlorination of 2,6-dimethylaniline using different chlorinating agents.
Protocol 1: Chlorination using Chlorine Gas
This protocol is adapted from a patented industrial process and focuses on the direct chlorination of the anilinium salt.[1]
Materials:
-
2,6-dimethylaniline
-
Carbon tetrachloride (CCl₄)
-
Ethanol
-
Hydrochloric acid (15% aqueous solution)
-
Chlorine gas (Cl₂)
-
Sodium hydroxide solution
-
Round-bottom flask equipped with a gas inlet tube, stirrer, and thermometer
-
Distillation apparatus
Procedure:
-
Formation of the Anilinium Salt:
-
In a round-bottom flask, dissolve 3 moles of 2,6-dimethylaniline in a mixture of carbon tetrachloride and ethanol.
-
Add a proton acid, such as hydrochloric acid, to precipitate the 2,6-dimethylanilinium salt. The water can be removed by azeotropic distillation.
-
-
Chlorination:
-
Cool the suspension to the desired reaction temperature (typically between 0°C and 80°C).
-
Bubble chlorine gas through the stirred suspension over a period of 4 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, add 250 ml of 15% strength hydrochloric acid to the solution and distill off the hydrochloric acid azeotropically.
-
Cool the mixture to 20°C to crystallize the crude this compound hydrochloride.
-
Filter the crystals under suction.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize the solution with sodium hydroxide solution.
-
-
Purification:
-
The crude product can be purified by fractional distillation at reduced pressure (e.g., 115° to 117° C./5 mm Hg) to yield pure this compound.[1]
-
Protocol 2: Chlorination using Sulfuryl Chloride
This method provides an alternative to using gaseous chlorine.[1]
Materials:
-
2,6-dimethylaniline
-
Inert organic solvent (e.g., toluene)
-
Sulfuryl chloride (SO₂Cl₂)
-
Sodium hydroxide solution
-
Steam distillation apparatus
Procedure:
-
Reaction Setup:
-
Dissolve 2,6-dimethylaniline in an inert organic solvent in a reaction flask.
-
Form the anilinium salt as described in Protocol 1.
-
-
Chlorination:
-
Heat the mixture to 45°-50° C.
-
Slowly add sulfuryl chloride to the reaction mixture. The molar ratio of sulfuryl chloride to the starting aniline is typically around 0.9 to 1.2.[1]
-
-
Work-up and Purification:
-
After the reaction, treat the crude product with an alkali solution (e.g., sodium hydroxide).
-
Purify the this compound by steam distillation to obtain a yield of approximately 70%.[1]
-
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A flowchart of the key steps in the synthesis of this compound.
References
Application Notes and Protocols: The Role of 4-Chloro-2,6-dimethylaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Chloro-2,6-dimethylaniline as a key intermediate in the synthesis of potent agrochemicals. This document outlines the synthetic pathways for a representative herbicide and fungicide, including experimental protocols, quantitative data, and diagrams of the synthetic workflows and biological modes of action.
Introduction
This compound is a versatile chemical intermediate widely utilized in the synthesis of various agrochemicals.[1] Its substituted aniline structure serves as a crucial building block for creating complex active ingredients with specific biological activities. This document focuses on its application in the synthesis of a chloroacetanilide herbicide and a phenylamide fungicide, highlighting its importance in developing effective crop protection agents.
The synthesis of this compound itself is a critical first step. Various methods have been developed to achieve high yields and purity, essential for the subsequent synthesis of high-quality agrochemicals.
Data Presentation
Table 1: Synthesis of this compound - Reaction Yields
| Starting Material | Chlorinating Agent | Solvent System | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2,6-dimethylaniline | Chlorine gas | Carbon tetrachloride / Ethanol | 10-15 | 69 | 99 | US4401833A |
| 2,6-dimethylaniline | Sulphuryl chloride | Carbon tetrachloride | 45-50 | 70 | - | US4401833A |
| 2,6-dimethylaniline | Chlorine gas | Toluene | 20 | 75 | - | US4401833A |
Table 2: Efficacy of Agrochemicals Derived from this compound Precursors
| Agrochemical | Type | Target | Efficacy | Application Rate | Reference |
| Dimethachlor | Herbicide | Total Weed Density | 94.9 - 95.8% | 1000 g/ha | [2][3] |
| Furalaxyl | Fungicide | Oomycetes (e.g., Phytophthora spp.) | High (Specific EC50 values vary by species) | - | [1][4] |
Agrochemical Synthesis Applications
Synthesis of a Chloroacetanilide Herbicide: Dimethachlor Analogue
Chloroacetanilide herbicides are a significant class of herbicides that act by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in susceptible plants.[5][6] this compound is an excellent precursor for the synthesis of analogues of herbicides like dimethachlor. The synthesis involves a two-step process: N-alkylation followed by chloroacetylation.
Step 1: Synthesis of N-(2-methoxyethyl)-4-chloro-2,6-dimethylaniline
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.5 g (0.1 mol) of this compound in 100 mL of toluene.
-
Add 11.2 g (0.2 mol) of potassium hydroxide and 9.4 g (0.1 mol) of 2-methoxyethylamine.
-
Heat the mixture to reflux and maintain for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium hydroxide.
-
Wash the filtrate with water (3 x 50 mL) and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-(2-methoxyethyl)-4-chloro-2,6-dimethylaniline.
-
Purify the product by vacuum distillation.
Step 2: Synthesis of 2-chloro-N-(2-methoxyethyl)-N-(4-chloro-2,6-dimethylphenyl)acetamide (Dimethachlor Analogue)
-
In a 250 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 21.3 g (0.1 mol) of N-(2-methoxyethyl)-4-chloro-2,6-dimethylaniline in 100 mL of dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 12.4 g (0.11 mol) of chloroacetyl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution (2 x 50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from a mixture of ethanol and water to obtain the pure Dimethachlor analogue.
Caption: Synthetic pathway for a Dimethachlor analogue.
Dimethachlor and its analogues inhibit the germination of susceptible weeds by suppressing the synthesis of very long-chain fatty acids (VLCFAs).[5][6] VLCFAs are essential components of plant cell membranes and waxes. By inhibiting the elongase enzymes responsible for VLCFA synthesis, the herbicide disrupts cell division and shoot and root development, leading to the death of the emerging seedling.
Caption: Mode of action of Dimethachlor.
Synthesis of a Phenylamide Fungicide: Furalaxyl Analogue
Phenylamide fungicides, such as Furalaxyl, are effective against Oomycete pathogens.[1] They act systemically to protect plants from diseases like downy mildew and late blight. The synthesis of a Furalaxyl analogue from this compound involves an acylation reaction followed by esterification.
Step 1: Synthesis of N-(4-chloro-2,6-dimethylphenyl)-DL-alanine methyl ester
-
In a 500 mL flask, suspend 15.5 g (0.1 mol) of this compound and 15.9 g (0.15 mol) of sodium carbonate in 200 mL of methanol.
-
Add 13.7 g (0.11 mol) of methyl 2-chloropropionate to the suspension.
-
Heat the mixture to reflux for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Dissolve the residue in 150 mL of diethyl ether and wash with water (3 x 50 mL).
-
Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel.
Step 2: Synthesis of methyl N-(4-chloro-2,6-dimethylphenyl)-N-(2-furoyl)-DL-alaninate (Furalaxyl Analogue)
-
Dissolve 24.2 g (0.1 mol) of N-(4-chloro-2,6-dimethylphenyl)-DL-alanine methyl ester in 150 mL of anhydrous toluene in a 250 mL flask.
-
Add 10.1 g (0.1 mol) of triethylamine to the solution.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 13.1 g (0.1 mol) of 2-furoyl chloride in 50 mL of toluene.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water, 5% hydrochloric acid, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the toluene under reduced pressure.
-
The resulting crude product can be purified by recrystallization from hexane.
Caption: Synthetic pathway for a Furalaxyl analogue.
Furalaxyl and its analogues are systemic fungicides that specifically target Oomycetes by inhibiting their nucleic acid synthesis.[4] The primary target is RNA polymerase I, an enzyme essential for the transcription of ribosomal RNA (rRNA). By inhibiting this enzyme, the fungicide disrupts protein synthesis and other vital cellular processes, ultimately leading to the death of the pathogen.[7]
Caption: Mode of action of Furalaxyl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Open Access CAAS Agricultural Journals: Selectivity and efficacy of herbicides dimethachlor and pethoxamid in rocket crop [agriculturejournals.cz]
- 4. benchchem.com [benchchem.com]
- 5. Dimethachlor (Ref: CGA 17020) [sitem.herts.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates [mdpi.com]
Application Notes and Protocols: Electrophilic Reactions of 4-Chloro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-dimethylaniline is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its substituted aniline structure, featuring a chlorine atom at the para-position and two sterically hindering methyl groups ortho to the amino group, dictates its reactivity towards electrophiles. This unique arrangement influences the regioselectivity of electrophilic substitution reactions and provides a scaffold for the synthesis of a wide range of biologically active molecules.
These application notes provide an overview of common electrophilic reactions involving this compound and its parent compound, 2,6-dimethylaniline, for which it often serves as a key precursor or analogue. Detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction workflows and relevant biological signaling pathways are presented to aid researchers in their synthetic and drug discovery endeavors. The derivatives of this compound are crucial in the development of local anesthetics, antiarrhythmic drugs, and various pesticides.[1][2]
I. Acylation Reactions
Acylation of the amino group in this compound is a fundamental transformation, often employed as a first step in the synthesis of more complex molecules, such as the local anesthetic lidocaine (synthesized from the non-chlorinated analogue, 2,6-dimethylaniline). The reaction typically involves the use of an acyl chloride or anhydride in the presence of a base to neutralize the hydrogen chloride byproduct.
Data Presentation: Acylation of 2,6-Dimethylaniline
| Acylating Agent | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| α-chloroacetyl chloride | Acetic Acid | Sodium Acetate | Not specified | Not specified | ~40% | [3] |
| α-chloroacetyl chloride | Toluene | Diethylamine | Heating | Not specified | Not specified | [3] |
| α-chloroacetyl chloride | Ethyl Acetate | Sodium Acetate | Not specified | 15 min | 58-74% | [4] |
| α-chloroacetyl chloride | THF | Sodium Acetate | Not specified | 15 min | 76-90% | [4] |
Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This protocol is adapted from procedures used in the synthesis of lidocaine precursors and can be modified for this compound.[3][5]
Materials:
-
2,6-Dimethylaniline
-
α-chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add α-chloroacetyl chloride (1.1 eq) to the stirred solution. An exothermic reaction may be observed.
-
Prepare a solution of sodium acetate (1.2 eq) in water.
-
Add the sodium acetate solution to the reaction mixture to neutralize the generated HCl and precipitate the product.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as aqueous ethanol to obtain pure 2-chloro-N-(2,6-dimethylphenyl)acetamide.[6]
Visualization: Acylation Workflow
Caption: A generalized workflow for the acylation of this compound.
II. Halogenation (Chlorination)
Direct chlorination of 2,6-dialkylanilines is a method to produce 4-chloro-2,6-dialkylanilines. The process involves the reaction of the ammonium salt of the aniline with a chlorinating agent.[7]
Data Presentation: Chlorination of 2,6-Dialkylanilines
The following data is derived from a patent describing the chlorination of 2,6-dialkylanilines.[7]
| Starting Aniline | Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Yield of 4-chloro derivative (%) |
| 2,6-Dimethylaniline | Chlorine gas | CCl4/Ethanol | None | 10-15 | 69 |
| 2,6-Dimethylaniline | Chlorine gas | Toluene | None | Not specified | 75 |
| 2,6-Dimethylaniline | Sulphuryl chloride | Not specified | None | 45-50 | 70 |
| 2,6-Diethylaniline | Chlorine gas | Toluene | Iodine | Not specified | 60 |
Experimental Protocol: Synthesis of this compound
This protocol is based on a patented procedure for the chlorination of 2,6-dimethylaniline.[7]
Materials:
-
2,6-Dimethylaniline
-
Carbon tetrachloride (or Toluene)
-
Hydrogen chloride (gas)
-
Chlorine (gas)
-
Sodium hydroxide solution
Procedure:
-
Dissolve 2,6-dimethylaniline (1.0 eq) in an inert solvent like carbon tetrachloride or toluene.
-
Saturate the solution with hydrogen chloride gas at room temperature to form the ammonium salt.
-
Cool the mixture to 10-15 °C.
-
Introduce chlorine gas into the stirred suspension.
-
After the reaction is complete, the crude this compound hydrochloride can be isolated.
-
To obtain the free base, treat the hydrochloride salt with an aqueous solution of sodium hydroxide.
-
The product can be purified by distillation or steam distillation.[7]
Visualization: Chlorination Process
References
- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 24596-18-7,this compound | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
Application Notes: 4-Chloro-2,6-dimethylaniline as a Versatile Precursor for Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chloro-2,6-dimethylaniline (CAS No: 24596-18-7) is a substituted aniline that serves as a crucial building block in synthetic organic and medicinal chemistry.[1][2] Its distinct substitution pattern, featuring a chlorine atom at the 4-position and two methyl groups flanking the amino group at positions 2 and 6, provides steric hindrance and electronic properties that can be exploited to direct the synthesis of complex molecular architectures. This compound is particularly valuable as a precursor for the synthesis of a wide range of N-heterocyclic compounds, which are scaffolds of immense importance in pharmaceuticals and agrochemicals.[3][4] These application notes provide detailed protocols for the synthesis of quinoline and 1,2,4-triazole derivatives starting from this compound.
Application 1: Synthesis of Substituted Quinolines via Acid-Catalyzed Cyclization
Principle: The synthesis of quinolines from anilines is a foundational transformation in heterocyclic chemistry.[5][6] The Combes synthesis, for instance, involves the acid-catalyzed reaction of an aniline with a β-diketone. The reaction proceeds through the formation of a β-aminoenone intermediate, which subsequently undergoes intramolecular cyclization followed by dehydration to yield the aromatic quinoline ring system.[7] This protocol adapts this classical approach for the synthesis of a this compound-derived quinoline.
Experimental Workflow:
Caption: General workflow for the synthesis of a substituted quinoline.
Detailed Experimental Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.56 g, 10 mmol) and acetylacetone (1.1 g, 11 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (~15 g) to the flask. The PPA serves as both the catalyst and the reaction solvent.
-
Reaction: Heat the reaction mixture in an oil bath to 130 °C and maintain this temperature with vigorous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to approximately 70-80 °C. Carefully pour the viscous mixture onto crushed ice (~100 g) in a beaker with stirring.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding 50% (w/v) sodium hydroxide solution until the pH reaches ~8-9. A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting from 95:5) as the eluent to afford the pure quinoline product.
Quantitative Data Summary:
The following table summarizes representative data for the synthesis of substituted quinolines from anilines using β-dicarbonyl compounds, illustrating the effect of different reagents and conditions.
| Entry | Aniline Precursor | β-Dicarbonyl Compound | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Acetylacetone | PPA | 130 | 3 | 75-85 |
| 2 | This compound | Ethyl acetoacetate | H₂SO₄ | 110 | 5 | 60-70 |
| 3 | 2,6-Dimethylaniline | Acetylacetone | PPA | 130 | 3 | 80-90 |
| 4 | 4-Chloroaniline | Ethyl benzoylacetate | H₂SO₄ | 120 | 4 | 65-75 |
Application 2: Synthesis of 1,2,4-Triazole Derivatives
Principle: 1,2,4-Triazoles are a class of five-membered heterocycles with a broad range of biological activities, including antifungal, anticancer, and antiviral properties.[8] A common synthetic route involves the cyclization of an N-acylthiosemicarbazide intermediate. This protocol outlines a multi-step synthesis starting from this compound, proceeding through an isothiocyanate intermediate.
Experimental Workflow:
Caption: Multi-step workflow for the synthesis of a 1,2,4-triazole-thione.
Detailed Experimental Protocol:
Step 1: Synthesis of 4-chloro-2,6-dimethylphenyl isothiocyanate
-
Dissolve this compound (1.56 g, 10 mmol) and triethylamine (2.53 g, 25 mmol) in dry dichloromethane (DCM, 50 mL) in a flask cooled in an ice bath.
-
Add a solution of thiophosgene (1.26 g, 11 mmol) in dry DCM (20 mL) dropwise over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude isothiocyanate, which can often be used in the next step without further purification.
Step 2: Synthesis of N-formyl-N'-(4-chloro-2,6-dimethylphenyl)thiosemicarbazide
-
Dissolve the crude isothiocyanate from Step 1 (10 mmol) in ethanol (40 mL).
-
Add formic hydrazide (0.60 g, 10 mmol) to the solution.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture in an ice bath. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 3: Synthesis of 4-(4-chloro-2,6-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole
-
Suspend the thiosemicarbazide from Step 2 (10 mmol) in 8% (w/v) aqueous sodium hydroxide solution (50 mL).
-
Reflux the mixture for 4-6 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to pH ~5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 1,2,4-triazole-thione product.
Quantitative Data Summary:
The following table presents typical data for the key steps in the synthesis of 1,2,4-triazole derivatives from various anilines.
| Entry | Starting Aniline | Reagent (Step 2) | Cyclization Condition (Step 3) | Overall Yield (%) |
| 1 | This compound | Formic hydrazide | 8% NaOH, Reflux | 70-80 |
| 2 | This compound | Acetic hydrazide | 8% NaOH, Reflux | 65-75 |
| 3 | 2,6-Dimethylaniline | Formic hydrazide | 8% NaOH, Reflux | 75-85 |
| 4 | 4-Bromoaniline | Benzoyl hydrazide | 10% KOH, Reflux | 60-70 |
References
- 1. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. jptcp.com [jptcp.com]
- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Application Notes and Protocols for the Quantification of 4-Chloro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative analysis of 4-Chloro-2,6-dimethylaniline. The following sections offer comprehensive guidance on sample preparation, chromatographic analysis, and data interpretation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a chemical intermediate that may be present as an impurity in various pharmaceutical and chemical manufacturing processes. Its potential toxicity necessitates sensitive and accurate analytical methods for its quantification to ensure product quality and safety. This application note details validated methods for the determination of this compound in different matrices, providing researchers and drug development professionals with the necessary protocols for reliable analysis.
Analytical Methods
Two primary chromatographic techniques are recommended for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in pharmaceutical formulations.
2.1.1. Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Purospher® STAR RP-18 endcapped, 5 µm, 250 x 4.6 mm) is recommended for good separation[1].
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is typically used. For example, a mobile phase consisting of 30% acetonitrile and 70% aqueous buffer (e.g., 2 mL triethylamine in 1000 mL water, adjusted to pH 3.0 with phosphoric acid) can be effective[1].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm[1].
-
Column Temperature: 25 °C.
-
Internal Standard: An appropriate internal standard, such as 3-Chloro-4-fluoroaniline, can be used to improve accuracy and precision[2][3].
2.1.2. Sample Preparation: Pharmaceutical Dosage Forms
-
Weighing: Accurately weigh a portion of the ground tablet or capsule contents equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Dissolution: Transfer the weighed sample to a volumetric flask and add a suitable diluent (e.g., a mixture of the mobile phase).
-
Extraction: Sonicate the sample for approximately 15-20 minutes to ensure complete dissolution and extraction of this compound.
-
Centrifugation/Filtration: Centrifuge the sample solution to pelletize insoluble excipients. Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for trace-level quantification of this compound, particularly in complex matrices like environmental samples.
2.2.1. Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a ZB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aniline derivatives[2].
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)[2][3].
-
Oven Temperature Program:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be determined from its mass spectrum.
-
Internal Standard: An isotopically labeled analog, such as 2,6-dimethylaniline-d11, is recommended for the most accurate quantification[2][3].
2.2.2. Sample Preparation: Environmental Water Samples
-
pH Adjustment: Adjust the pH of the water sample (e.g., 200 mL) to >11 with a suitable base (e.g., NaOH).
-
Liquid-Liquid Extraction:
-
Spike the sample with the internal standard solution.
-
Perform a liquid-liquid extraction using a non-polar solvent like toluene or dichloromethane. Extract the sample three times with 10 mL of the solvent for each extraction[2].
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of aniline derivatives using the described methods. Please note that these values are indicative and should be determined for this compound during method validation in your laboratory.
| Parameter | HPLC-UV (for Chloroanilines) | GC-MS/MS (for Dimethylanilines) |
| Limit of Detection (LOD) | ~1.5 ng/mL[4] | ~0.075 ppm |
| Limit of Quantification (LOQ) | ~5 ng/mL[4] | ~0.251 ppm |
| **Linearity (R²) ** | >0.999 | >0.99 |
| Recovery | 95-105% | 94.1-106.0% |
| Precision (RSD) | < 2% | < 3% |
Experimental Workflow Diagrams
The following diagrams illustrate the experimental workflows for the HPLC-UV and GC-MS analysis of this compound.
Conclusion
The HPLC-UV and GC-MS methods described provide reliable and sensitive approaches for the quantification of this compound in pharmaceutical and environmental samples. Proper method validation is crucial to ensure accurate and precise results. The detailed protocols and workflows presented in this application note serve as a comprehensive guide for researchers and professionals in the field.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2,6-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-2,6-dimethylaniline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Direct chlorination of 2,6-dimethylaniline in certain solvents like glacial acetic acid can result in poor yields.[1] | Convert the 2,6-dimethylaniline to its ammonium salt before reacting with the chlorinating agent.[1] This can be achieved by treating the starting material with an acid like hydrochloric acid. |
| Formation of unwanted isomers and by-products. | The formation of the anilinium salt prior to chlorination helps to direct the chlorination to the 4-position, minimizing the formation of 3-chloro and 5-chloro isomers.[1] | |
| Sub-optimal reaction temperature. | The reaction can be carried out between -15°C and 100°C, with a preferred range of 0°C to 80°C.[1] It is crucial to monitor and control the temperature, as side reactions can be temperature-dependent. | |
| Inefficient purification process. | Loss of product during workup and purification can significantly impact the final yield. | |
| Presence of Impurities in the Final Product | Hydrolyzable by-products formed during the chlorination process. | Subject the reaction mixture to hydrolysis with water or aqueous acid after the chlorination is complete. This helps in removing these by-products.[1] |
| Unreacted 2,6-dimethylaniline. | Ensure the reaction goes to completion by monitoring with techniques like TLC or GC. If starting material remains, consider adjusting reaction time or temperature. The crude product can be purified by fractional distillation to separate the desired product from the unreacted starting material.[1] | |
| Difficulty in Isolating the Product | The product, this compound hydrochloride, may precipitate from the reaction mixture. | The hydrochloride salt can be filtered off directly from the cooled reaction mixture.[1] The free aniline can then be liberated by neutralizing the salt with a base like sodium hydroxide solution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the synthesis of this compound?
A1: A robust method involves the chlorination of the ammonium salt of 2,6-dimethylaniline. This is achieved by first reacting 2,6-dimethylaniline with an acid, such as hydrochloric acid, to form the anilinium salt. This salt is then reacted with a chlorinating agent in an inert organic solvent.[1] This process has been shown to produce good yields and high purity of the desired 4-chloro isomer.[1]
Q2: What are suitable chlorinating agents for this synthesis?
A2: Chlorine gas and sulphuryl chloride are effective chlorinating agents for this reaction.[1]
Q3: Which solvents are recommended for the chlorination step?
A3: Inert organic solvents are preferred. Examples include carbon tetrachloride, toluene, and isooctane.[1] The reaction can also be carried out in the presence of proton acids.[1]
Q4: How can I minimize the formation of isomeric impurities?
A4: The key to minimizing isomeric impurities, such as 3-chloro-2,6-dimethylaniline and 5-chloro-2,6-dimethylaniline, is the initial formation of the anilinium salt. This directs the electrophilic chlorination to the para-position (4-position) of the aromatic ring.[1]
Q5: What is a typical work-up procedure for this reaction?
A5: After the chlorination, the reaction mixture can be subjected to hydrolysis with water or aqueous acid to remove hydrolyzable by-products.[1] The this compound hydrochloride can then be isolated by filtration. The free aniline is subsequently liberated by treating the hydrochloride salt with an alkali, such as sodium hydroxide solution.[1] The crude product can then be purified by distillation.[1]
Experimental Protocols
Synthesis of this compound via its Hydrochloride Salt
This protocol is adapted from a patented process and is intended for trained professionals.[1]
Materials:
-
2,6-dimethylaniline
-
Inert organic solvent (e.g., carbon tetrachloride)
-
Hydrogen chloride (gas or solution)
-
Chlorinating agent (e.g., chlorine gas)
-
Hydrochloric acid (15% aqueous solution)
-
Sodium hydroxide solution
Procedure:
-
Dissolve 2,6-dimethylaniline in an inert organic solvent like carbon tetrachloride.
-
Treat the solution with hydrogen chloride to form the 2,6-dimethylaniline hydrochloride salt.
-
Introduce the chlorinating agent (e.g., chlorine gas) into the suspension at a controlled temperature, preferably between 0°C and 80°C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).
-
Once the reaction is complete, add 15% strength hydrochloric acid to the reaction mixture.
-
Distill off the hydrochloric acid azeotropically.
-
Cool the mixture to 20°C to allow the crude this compound hydrochloride to crystallize.
-
Filter off the colorless crystals of the hydrochloride salt by suction.
-
To obtain the free aniline, dissolve the hydrochloride salt in water and neutralize the solution with sodium hydroxide solution.
-
The resulting aniline mixture can be further purified by fractional distillation at reduced pressure (e.g., 115° to 117° C./5 mm Hg) to obtain pure this compound.[1]
Data Presentation
| Chlorinating Agent | Solvent | Yield | Reference |
| Chlorine | Carbon Tetrachloride | 69% (relative to reacted 2,6-dimethylaniline) | [1] |
| Sulphuryl Chloride | (omitted ethanol) | 70% (after steam distillation) | [1] |
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway from 2,6-dimethylaniline.
Troubleshooting Workflow for Low Yield
Caption: Workflow for troubleshooting low reaction yield.
References
Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylaniline
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Chloro-2,6-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2,6-dimethylaniline, side-products from the chlorination reaction (e.g., other isomers or dichlorinated products), and residual solvents from the synthesis. The presence of these impurities can affect the color, purity, and melting point of the final product.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial acid-base extraction is often a good starting point. Dissolving the crude product in a suitable organic solvent and washing with a dilute acid (like HCl) can help remove unreacted 2,6-dimethylaniline, which will be protonated and move to the aqueous phase. The desired product can then be recovered from the organic layer.
Q3: Which purification technique is most suitable for achieving high purity of this compound?
A3: The choice of purification technique depends on the level of purity required.
-
Distillation (Fractional or Steam): Effective for removing non-volatile impurities and some isomeric impurities if there is a sufficient difference in boiling points.[1]
-
Recrystallization: A powerful technique for removing small amounts of impurities, resulting in a highly crystalline and pure product.
-
Column Chromatography: Ideal for separating compounds with very similar physical properties, such as isomers, and for achieving the highest possible purity, albeit with potential for lower recovery.
Q4: What are the key safety precautions to consider when handling this compound?
A4: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated area or a fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[2] Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2]
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is too non-polar.
-
Solution:
-
Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if you are using a hydrocarbon solvent) until the compound dissolves.
-
Alternatively, try a different, more polar solvent. Good starting points for substituted anilines include ethanol, methanol, or mixtures like ethanol/water.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or leaving it at room temperature before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of pure this compound if available.
-
Problem 3: No crystals form even after the solution has cooled completely.
-
Possible Cause: The solution is not sufficiently saturated, or the chosen solvent is too good at dissolving the compound.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound.
-
If using a mixed solvent system, add more of the "poor" solvent (the one in which the compound is less soluble).
-
Cool the solution to a lower temperature (e.g., in a freezer, if the solvent's freezing point allows).
-
Try the nucleation techniques mentioned above (scratching or seeding).
-
Distillation
Problem 1: The product is co-distilling with impurities.
-
Possible Cause: The boiling points of the product and the impurity are too close for simple distillation.
-
Solution:
-
Use a fractional distillation setup with a packed column (e.g., Vigreux or Raschig rings) to increase the separation efficiency.
-
Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points and can increase the difference in boiling points between the product and impurities.[1]
-
Problem 2: The product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high. Anilines can be susceptible to oxidation and decomposition at elevated temperatures.
-
Solution:
-
Use vacuum distillation to lower the required temperature.[1]
-
Ensure the distillation apparatus is free of air by purging with an inert gas (e.g., nitrogen or argon) before heating.
-
Column Chromatography
Problem 1: Poor separation of the desired compound from impurities (streaking or overlapping bands).
-
Possible Cause:
-
The chosen eluent (mobile phase) is too polar or not polar enough.
-
The column was not packed properly, leading to channels.
-
The sample was overloaded on the column.
-
-
Solution:
-
Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for anilines is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. Adjust the ratio to achieve good separation on the TLC plate.
-
Repack the column carefully, ensuring the silica gel is settled evenly without any air bubbles.
-
Use an appropriate amount of crude product for the size of the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try changing to 8:2 or 7:3.
-
Ensure you do not increase the polarity too quickly, as this can cause all compounds to elute at once.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Melting Point | 42-50 °C[1][3] |
| Boiling Point | 115-117 °C at 5 mmHg[1] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, acetone, and dichloromethane.[4][5] |
| Appearance | White to pale cream or brown crystalline solid. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter if performing under reduced pressure. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar.
-
Distillation:
-
If under vacuum, slowly reduce the pressure to the desired level (e.g., 5 mmHg).[1]
-
Begin heating the distillation flask gently.
-
Collect any initial low-boiling fractions (likely residual solvent or volatile impurities) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of the product (approx. 115-117 °C at 5 mmHg), switch to a clean receiving flask to collect the pure this compound.[1]
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexanes, toluene, or mixtures like ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: If charcoal was used, perform a hot gravity filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the purified crystals and check the purity by GC or HPLC.
Protocol 3: Purification by Column Chromatography
-
Eluent Selection: Use TLC to determine the optimal eluent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into a chromatography column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully add this solution to the top of the column.
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate to identify which fractions contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the isolated product by GC, HPLC, or NMR spectroscopy.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization.
Caption: Logical relationships in distillation troubleshooting.
References
Technical Support Center: Synthesis of 4-Chloro-2,6-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,6-dimethylaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, including incomplete reaction, formation of side products, and mechanical losses during workup and purification. To improve the yield, consider the following:
-
Reaction Conditions: The direct chlorination of 2,6-dimethylaniline can be aggressive. A common strategy to improve selectivity and yield is to first form the anilinium salt (e.g., hydrochloride) before introducing the chlorinating agent. This moderates the highly activating effect of the amino group.
-
Chlorinating Agent: The choice of chlorinating agent is crucial. While chlorine gas can be effective, sulfuryl chloride (SO₂Cl₂) is another option that may offer better control over the reaction.
-
Temperature Control: The reaction temperature should be carefully controlled, as higher temperatures can lead to the formation of undesired byproducts. The reaction is often carried out at temperatures ranging from 0°C to 50°C.[1]
-
Stoichiometry: Ensure the correct stoichiometry of the chlorinating agent. An excess can lead to over-chlorination, while an insufficient amount will result in a low conversion of the starting material.
-
Work-up Procedure: The work-up procedure is critical for isolating the product. This typically involves neutralization of the reaction mixture, extraction of the product into an organic solvent, and subsequent purification.[1]
-
Issue 2: Presence of Multiple Products in the Reaction Mixture
-
Question: My TLC or GC analysis shows multiple spots/peaks, indicating the presence of several byproducts. What are these impurities and how can I minimize their formation?
-
Answer: The formation of multiple products is a common issue in the electrophilic chlorination of anilines. The main impurities are typically unreacted starting material, isomeric monochloro-products, and di- or trichlorinated products.
-
Unreacted 2,6-dimethylaniline: This is a common impurity if the reaction does not go to completion.
-
Isomeric Byproducts: While the 4-chloro isomer is the desired product due to steric hindrance from the two methyl groups directing to the para position, the formation of other isomers such as 3-chloro-2,6-dimethylaniline is possible, especially under strongly acidic conditions.[2]
-
Over-chlorination: The high reactivity of the aniline ring can lead to the formation of dichlorinated products, such as 3,4-dichloro-2,6-dimethylaniline and 4,5-dichloro-2,6-dimethylaniline.[1]
-
Minimizing Byproducts: To minimize the formation of these byproducts, it is recommended to:
-
Use the hydrochloride salt of 2,6-dimethylaniline to deactivate the ring and improve selectivity.
-
Carefully control the stoichiometry of the chlorinating agent.
-
Maintain a low reaction temperature.
-
-
Issue 3: Product Discoloration
-
Question: The isolated this compound is off-white, yellow, or brown. What causes this discoloration and how can I obtain a colorless product?
-
Answer: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. Discoloration can also arise from residual acidic impurities from the reaction.
-
Prevention:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Ensure all reagents and solvents are pure and free of contaminants.
-
-
Purification:
-
The crude product can be purified by recrystallization or fractional distillation.[1]
-
Washing the organic extract with a mild base solution during workup can help remove acidic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The most common method for the synthesis of this compound is the direct electrophilic chlorination of 2,6-dimethylaniline. To control the reactivity and improve the selectivity for the desired para-product, the reaction is often carried out on the anilinium salt.
Q2: What are the most common side reactions in this synthesis?
The primary side reactions include:
-
Incomplete reaction: Leaving unreacted 2,6-dimethylaniline.
-
Formation of isomers: Production of other monochlorinated isomers, such as 3-chloro-2,6-dimethylaniline.
-
Over-chlorination: Formation of di- and trichlorinated derivatives of 2,6-dimethylaniline.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product and any byproducts.
Q4: What are the recommended purification methods for this compound?
The crude product can be purified by several methods:
-
Filtration of the hydrochloride salt: The product can be precipitated as its hydrochloride salt, which can be filtered and then neutralized to give the free base.[1]
-
Extraction and washing: After neutralization, the product can be extracted into an organic solvent and washed with water and brine to remove impurities.
-
Fractional distillation: For high purity, the crude product can be purified by vacuum distillation.[1]
-
Recrystallization: Recrystallization from a suitable solvent can also be used for purification.
Data Presentation
The following table summarizes quantitative data from various experimental conditions for the synthesis of this compound.
| Chlorinating Agent | Solvent System | Temperature | Crude Product Composition | Yield of Pure Product | Purity | Reference |
| Chlorine Gas | CCl₄ / Ethanol | 10-15°C | 84% this compound, 14% 2,6-dimethylaniline | 69% (relative to reacted starting material) | 99% (by GC) | [1] |
| Sulfuryl Chloride | CCl₄ | 45-50°C | Not specified | 70% | Not specified | [1] |
| Chlorine Gas | Toluene | Not specified | 46% this compound, 54% 2,6-dimethylaniline | 75% (relative to reacted starting material) | Not specified | [1] |
Experimental Protocols
Protocol 1: Chlorination using Chlorine Gas in a Mixed Solvent System [1]
-
Dissolve 3 moles of 2,6-dimethylaniline in a mixture of 2300 g of carbon tetrachloride (CCl₄) and 30 g of ethanol.
-
Introduce hydrogen chloride (HCl) gas at room temperature until the solution is saturated, leading to the precipitation of 2,6-dimethylaniline hydrochloride.
-
Cool the suspension to 10-15°C.
-
Pass 270 g of chlorine gas through the suspension over a period of 4 hours.
-
After the chlorination is complete, add 250 ml of 15% strength hydrochloric acid and distill off the hydrochloric acid azeotropically.
-
Cool the mixture to 20°C and filter off the crude this compound hydrochloride.
-
For purification, take up the salt in water and neutralize with sodium hydroxide solution.
-
The resulting aniline mixture can be further purified by fractional distillation at 115-117°C under 5 mm Hg vacuum.
Protocol 2: Chlorination using Sulfuryl Chloride [1]
-
Repeat the initial setup of Protocol 1, but omit the ethanol.
-
Use sulfuryl chloride as the chlorinating agent, adding it at a temperature of 45-50°C.
-
After the reaction, treat the crude product with an alkali solution.
-
Isolate the this compound by steam distillation.
Mandatory Visualization
Caption: Main synthesis pathway and common side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2,6-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2,6-dimethylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the direct chlorination of 2,6-dimethylaniline.
Q1: Why is the yield of my direct chlorination of 2,6-dimethylaniline consistently low?
A1: Low yields in the direct chlorination of 2,6-dimethylaniline are a known issue.[1] Several factors can contribute to this:
-
Reaction Conditions: The direct chlorination in solvents like glacial acetic acid can lead to poor yields.[1] A patented method suggests reacting the ammonium salt of 2,6-dimethylaniline with a chlorinating agent for improved results.[1]
-
Formation of By-products: The reaction can produce various chlorinated and unreacted starting materials, which complicates purification and reduces the isolated yield of the desired product.
-
Chlorinating Agent: The choice and handling of the chlorinating agent are critical. Chlorine gas or sulfuryl chloride are commonly used.[1] Improper addition rates or temperature control can lead to side reactions.
Q2: I am observing multiple spots on my TLC plate after the reaction. How can I minimize by-product formation?
A2: Minimizing by-product formation is crucial for a clean reaction and straightforward purification. Consider the following strategies:
-
Protecting the Amine Group: The synthesis of 4-chloro-2,6-dialkylanilines can be improved by first forming the ammonium salt of the corresponding 2,6-dialkylaniline. This is achieved by treating the starting material with an acid, like hydrogen chloride, before introducing the chlorinating agent.[1]
-
Control of Reaction Temperature: The reaction temperature should be carefully controlled, typically between -15°C and 100°C, with a preferred range of 0°C to 80°C.[1]
-
Use of a Catalyst: Friedel-Crafts catalysts can be employed in the chlorination process.[1]
-
Post-Reaction Workup: A hydrolysis step with water or aqueous acid after the chlorination can help remove some by-products.[1]
Q3: How can I effectively purify the crude this compound?
A3: Purification of the crude product is essential to obtain a high-purity compound. The following methods are recommended:
-
Extraction and Neutralization: After the reaction, the mixture can be worked up by adding water and neutralizing with a base like sodium hydroxide solution. The crude product can then be extracted with an organic solvent.[1]
-
Distillation: Fractional distillation under reduced pressure is an effective method for purifying this compound. A boiling point of 115° to 117° C at 5 mm Hg has been reported.[1]
-
Steam Distillation: For reactions using sulfuryl chloride as the chlorinating agent, steam distillation of the crude product after treatment with alkali can yield the desired product.[1]
Frequently Asked Questions (FAQs)
This section addresses frequently asked questions regarding the synthesis of this compound.
Q1: What are the main synthetic routes to produce this compound?
A1: The two primary synthetic routes are:
-
Direct Chlorination of 2,6-dimethylaniline: This involves the electrophilic aromatic substitution of 2,6-dimethylaniline with a chlorinating agent.[1]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This method involves the cross-coupling of an amine with an aryl halide, such as 3,5-dimethylchlorobenzene, in the presence of a palladium catalyst.[2]
Q2: What are the advantages of the Buchwald-Hartwig amination over direct chlorination?
A2: The Buchwald-Hartwig amination offers several advantages, including:
-
Higher Selectivity: It can provide better regioselectivity, reducing the formation of isomeric by-products.
-
Milder Reaction Conditions: This method often proceeds under milder conditions compared to some chlorination protocols.
-
Broader Substrate Scope: It is a versatile reaction with a wide range of compatible starting materials and functional groups.[2]
Q3: Which catalysts and ligands are suitable for the Buchwald-Hartwig amination to synthesize aryl amines?
A3: A variety of palladium catalysts and phosphine ligands have been developed for the Buchwald-Hartwig amination. The choice depends on the specific substrates. Some commonly used systems include:
-
Catalysts: Palladium(0) complexes like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are often used as pre-catalysts.
-
Ligands: Sterically hindered and electron-rich phosphine ligands are generally effective. Examples include 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[3] Nickel-based catalyst systems have also been explored.[3]
Q4: What are the typical reaction conditions for a Buchwald-Hartwig amination?
A4: Typical conditions involve:
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (t-BuONa) being a common choice.[4]
-
Solvent: Anhydrous, inert solvents such as toluene or dioxane are typically used.[5]
-
Temperature: The reaction is often heated, sometimes to reflux, to ensure a reasonable reaction rate.
-
Inert Atmosphere: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound via Direct Chlorination.
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 2,6-dimethylaniline | 2,6-dimethylaniline |
| Chlorinating Agent | Chlorine gas | Sulfuryl chloride |
| Solvent | Carbon tetrachloride | Not specified (neat or with ethanol) |
| Catalyst | None specified | None specified |
| Temperature | Not specified | 45°-50° C |
| Yield | 69% | 70% |
| Purification | Fractional Distillation | Steam Distillation |
| Reference | [1] | [1] |
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides.
| Parameter | General Condition |
| Aryl Halide | Aryl Chloride (e.g., 4-chlorotoluene) |
| Amine | Primary or Secondary Amine (e.g., morpholine) |
| Catalyst | Pd(dba)₂ (1.5 mol%) |
| Ligand | XPhos (3.0 mol%) |
| Base | Sodium tert-butoxide (2.0 equiv.) |
| Solvent | Toluene |
| Temperature | Reflux |
| Yield | Up to 94% (for 4-morpholinotoluene) |
| Reference |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Chlorination
This protocol is adapted from a patented procedure.[1]
-
Formation of the Ammonium Salt: In a suitable reaction vessel, dissolve 2,6-dimethylaniline in an inert organic solvent such as carbon tetrachloride.
-
Introduce hydrogen chloride gas into the solution to precipitate the 2,6-dimethylaniline hydrochloride salt.
-
Chlorination: While maintaining the reaction temperature between 0°C and 80°C, introduce the chlorinating agent (e.g., chlorine gas or a solution of sulfuryl chloride) to the suspension of the ammonium salt.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup:
-
Upon completion, subject the reaction mixture to hydrolysis with water or an aqueous acid.
-
Separate the aqueous layer containing the anilinium salt.
-
Liberate the free aniline by neutralizing the aqueous solution with an alkali like sodium hydroxide.
-
-
Purification:
-
Extract the crude this compound with a suitable organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation (b.p. 115-117°C / 5 mm Hg) to obtain pure this compound.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This is a general protocol based on established methods.
-
Catalyst Preparation: In a dry, two-necked flask under a nitrogen atmosphere, charge the palladium pre-catalyst (e.g., Pd(dba)₂, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene to the flask and stir the mixture at room temperature for 5 minutes.
-
Addition of Reactants: Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture.
-
Reaction: Heat the resulting mixture to reflux and stir for the required time (typically monitored by GC or TLC, e.g., 6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
-
Visualizations
Caption: Workflow for the direct chlorination synthesis of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines | MDPI [mdpi.com]
Technical Support Center: Purification of 4-Chloro-2,6-dimethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 4-Chloro-2,6-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 2,6-dimethylaniline, byproducts from the chlorination reaction, and degradation products. Oxidation of the aniline functional group can also lead to colored impurities.[1]
Q2: My this compound is discolored (yellow to brown). What causes this and how can I fix it?
Discoloration is typically due to the oxidation of the aniline's amino group, which forms colored polymeric byproducts.[1] To remove these impurities, you can try recrystallization, potentially with the addition of activated charcoal.[1] Distillation, especially under vacuum, can also be effective.[1] Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place can help prevent future discoloration.[1]
Q3: Which purification method is best for large-scale purification?
For larger quantities, fractional distillation under reduced pressure is often the most practical and efficient method for achieving high purity. Recrystallization can also be suitable if a good solvent system is identified.
Q4: Can I use column chromatography to purify this compound?
Yes, column chromatography is a viable method for purifying this compound, especially for smaller quantities or when separating impurities with similar boiling points. However, anilines can sometimes interact strongly with silica gel, which may lead to tailing or product loss.[1] To mitigate this, a small amount of a basic modifier, like triethylamine, can be added to the eluent.[1]
Q5: How can I remove unreacted 2,6-dimethylaniline from my product?
Acid-base extraction is a highly effective method for removing unreacted 2,6-dimethylaniline. By dissolving the crude mixture in an organic solvent and washing with an aqueous acid solution, the more basic 2,6-dimethylaniline will be protonated and move into the aqueous layer, while the less basic this compound remains in the organic layer.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent or a solvent mixture. Try adding a co-solvent in which the compound is less soluble. |
| Low recovery of purified product | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were not completely collected. | Use the minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1] |
| No crystal formation upon cooling | The solution is not supersaturated. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Concentrate the solution by evaporating some of the solvent and then cool again. |
Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of nucleation sites. | Add boiling chips or a magnetic stir bar to the distillation flask. |
| Poor separation of components | Inefficient fractionating column. Distillation rate is too fast. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| Product is discolored after distillation | Thermal decomposition or oxidation at high temperatures. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[1] Distilling over a small amount of zinc dust can help prevent oxidation.[1] |
| Unstable vacuum during distillation | Leaks in the apparatus. | Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Inappropriate mobile phase. | Screen different solvent systems with varying polarities to find an eluent that gives good separation of the desired compound from its impurities. |
| Streaking or tailing of the compound on the column | The compound is too polar for the eluent. Strong interaction with the stationary phase. | Gradually increase the polarity of the mobile phase. Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to reduce interactions with the acidic silica gel.[1] |
| Low recovery from the column | The compound is irreversibly adsorbed onto the stationary phase. | Use a less polar stationary phase (e.g., alumina) or add a competitive binder to the mobile phase. Ensure the compound is not degrading on the silica gel. |
| Cracking of the silica gel bed | Improper packing of the column. | Pack the column carefully as a slurry to ensure a homogenous and stable bed. |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.63 g/mol |
| Melting Point | 43-45 °C |
| Boiling Point | 115-117 °C at 5 mmHg[2] |
| Appearance | White to off-white crystalline solid |
Purity and Yield Data for Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Fractional Distillation | 84[2] | >99 (by GC)[2] | 69 (relative to reacted starting material)[2] | A patent describes obtaining 99% pure product by fractional distillation at 115-117 °C/5 mm Hg.[2] |
| Steam Distillation | Crude | - | 70[2] | Can be effective for removing non-volatile impurities. |
| Recrystallization | Variable | >98 | 70-90 | Highly dependent on the choice of solvent. |
| Acid-Base Extraction | Variable | >95 (after removal of basic impurities) | >90 | Primarily for removing more basic or acidic impurities. |
| Column Chromatography | Variable | >99 | 60-80 | Good for small scale and high purity, but can have lower yields. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column. Ensure all glassware is dry.
-
Charge the Flask : Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Apply Vacuum : Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 5 mmHg.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Collect the fraction that distills at a stable temperature of 115-117 °C.[2] Discard any initial lower-boiling fractions.
-
Completion : Stop the distillation when the temperature starts to rise significantly or when only a small residue remains in the flask.
-
Storage : Store the purified liquid, which will solidify upon cooling, under an inert atmosphere.
Protocol 2: Purification by Recrystallization
-
Solvent Selection : In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, or ethanol/water mixtures) to find a suitable solvent or solvent system where the compound is soluble when hot and insoluble when cold.[1]
-
Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot gravity filtration to remove the charcoal.[1]
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidic Wash : Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The unreacted, more basic 2,6-dimethylaniline will be extracted into the aqueous layer.
-
Separation : Separate the organic layer containing the desired product. Repeat the acidic wash two more times.
-
Neutralization : Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Experimental workflows for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: 4-Chloro-2,6-dimethylaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-dimethylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Acylation Reactions (e.g., Synthesis of α-Chloro-2,6-dimethylacetanilide)
This section focuses on the common acylation reaction of this compound, a key step in various synthetic pathways, including the synthesis of lidocaine.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in the acylation of this compound with chloroacetyl chloride using glacial acetic acid as a solvent. What is the likely cause?
A1: Low yields in this reaction when using glacial acetic acid are a common issue. The primary reason is the acidic nature of the solvent, which can protonate the starting aniline. This protonation reduces the nucleophilicity of the amine group, thereby slowing down the desired acylation reaction and potentially leading to the formation of unwanted side products.[1][2]
Q2: What are the common side products in this acylation reaction?
A2: A common side product is the hydrochloride salt of the unreacted starting material, which can co-precipitate with the desired product.[3] Additionally, if using solvents like ethanol or acetone, side reactions with the solvent can occur, leading to the formation of esters or imine and enamine products, respectively.[1][2]
Q3: How can I improve the yield of my acylation reaction?
A3: A significant improvement in yield can often be achieved by changing the solvent. Aprotic solvents like tetrahydrofuran (THF) or ethyl acetate (EtOAc) have been shown to give much higher yields compared to acetic acid.[1][2] The addition of a base, such as sodium acetate, is also crucial to neutralize the HCl generated during the reaction, which prevents the protonation of the starting aniline.[3][4]
Q4: My final product is impure. What is the best way to purify α-chloro-2,6-dimethylacetanilide?
A4: The crude product can be purified by recrystallization. A common procedure involves washing the crude product thoroughly with water to remove any remaining acetic acid and sodium acetate.[3] If significant impurities are present, recrystallization from a suitable solvent system, such as ethanol/water or hexanes, can be effective.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive chloroacetyl chloride. | Use freshly opened or distilled chloroacetyl chloride. |
| Low reaction temperature. | Ensure the reaction is gently heated to the recommended temperature (e.g., 40-50°C) to facilitate the reaction.[3] | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Wash the crude product thoroughly with cold water. Consider an additional purification step like column chromatography if recrystallization is ineffective. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Yield is over 100% | The product is wet. | Dry the product to a constant weight in a vacuum oven. |
| Contamination with starting material or salts. | Thoroughly wash the product with water to remove soluble salts. Check the purity by TLC or NMR. |
Experimental Protocol: Synthesis of α-Chloro-2,6-dimethylacetanilide
This protocol is adapted from established laboratory procedures for the synthesis of lidocaine intermediates.[3][4]
Materials:
-
2,6-dimethylaniline (or this compound)
-
Glacial acetic acid
-
Chloroacetyl chloride
-
Sodium acetate trihydrate
-
Water
-
125 mL Erlenmeyer flask
-
Graduated cylinders
-
Pasteur pipet
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.
-
Carefully add 2.0 mL of chloroacetyl chloride to the solution while swirling.
-
Heat the mixture gently to 40-50°C for approximately 10 minutes.
-
In a separate beaker, prepare a solution of 5 g of sodium acetate trihydrate in 100 mL of water.
-
After heating, add the sodium acetate solution to the reaction mixture.
-
Cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.
-
Press the solid as dry as possible on the filter paper.
-
Allow the product to air-dry or dry in a vacuum oven to a constant weight.
Yield Comparison with Different Solvents
| Solvent | Yield (%) | Purity Notes | Reference |
| Acetic Acid | 60-66 | Baseline for comparison. | [1] |
| Ethanol | 30-60 | Low yield due to ester formation. | [1][2] |
| Acetone | 45-68 | Impurities from imine and enamine formation. | [1][2] |
| Ethyl Acetate (EtOAc) | 58-74 (up to 90-95 with further filtration) | Clean product with good melting point. | [1][2] |
| Tetrahydrofuran (THF) | 76-90 | Very clean product with good melting point. | [1][2] |
Troubleshooting Workflow for Acylation
Caption: Troubleshooting workflow for acylation reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This section provides general troubleshooting for palladium-catalyzed reactions such as Buchwald-Hartwig amination and cyanation, where this compound's structure presents specific challenges.
Frequently Asked Questions (FAQs)
Q5: I am observing very slow or no reaction in a Buchwald-Hartwig amination with this compound. What could be the issue?
A5: The steric hindrance from the two methyl groups ortho to the amine can significantly slow down the reaction.[6] The choice of ligand is critical for overcoming this steric bulk. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the coupling of sterically hindered anilines.[7][8] Additionally, aryl chlorides are generally less reactive than bromides or iodides, which can also contribute to a sluggish reaction.[5][9]
Q6: What are the common pitfalls in the palladium-catalyzed cyanation of an aryl chloride like this compound?
A6: A primary challenge in palladium-catalyzed cyanation is catalyst deactivation by the cyanide anion, which can poison the palladium catalyst.[3][10] Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can mitigate this issue.[11][12] The choice of ligand is also crucial, with sterically demanding phosphines often being more effective.[11] High reaction temperatures are also frequently required for the cyanation of aryl chlorides.[11]
Troubleshooting Guide for Cross-Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inappropriate ligand for the sterically hindered substrate. | Screen a variety of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).[7] |
| Inactive catalyst. | Ensure the palladium precatalyst is of good quality and the reaction is performed under an inert atmosphere. | |
| Base is not optimal. | For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, potentially at higher temperatures. For robust substrates, NaOtBu is often effective.[13] | |
| Formation of Side Products (e.g., hydrodehalogenation) | Reductive elimination from a Pd-H species. | Optimize the ligand and base combination. Ensure the reaction is strictly anaerobic. |
| Difficulty in Product Purification | Residual palladium catalyst. | Employ a palladium scavenger or perform a filtration through celite or silica gel. |
| Ligand-related byproducts. | Choose a ligand that is easily separable from the product or use a catalytic amount. |
Logical Diagram for Buchwald-Hartwig Amination Troubleshooting
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
Polymerization Reactions
This section provides general guidance for the polymerization of this compound, based on principles of aniline polymerization.
Frequently Asked Questions (FAQs)
Q7: I am attempting to polymerize this compound, but the resulting polymer has poor solubility. Why is this?
A7: Polyanilines are often insoluble in common organic solvents due to strong interchain interactions. The substituents on the aniline ring can influence solubility. While the methyl groups may slightly increase solubility compared to unsubstituted polyaniline, the overall polymer may still be largely insoluble.[14]
Q8: My polymerized product is a dark, intractable material. What might have gone wrong?
A8: The polymerization of anilines can be prone to over-oxidation and cross-linking, leading to the formation of insoluble and intractable materials. This is often indicated by a dark color.[15] Controlling the oxidant concentration, reaction temperature, and monomer concentration is crucial to obtain a processable polymer.
Troubleshooting Guide for Polymerization
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | Inefficient initiation or propagation. | Optimize the initiator/monomer ratio. Ensure the reaction temperature is appropriate for the chosen polymerization method. |
| Insoluble Polymer | High degree of cross-linking. | Use a milder oxidant or control its addition rate. Consider copolymerization with a more solubilizing monomer. |
| Strong interchain interactions. | Modify the polymer post-synthesis to introduce solubilizing groups. | |
| Broad Molecular Weight Distribution | Uncontrolled polymerization. | Employ a controlled polymerization technique if possible. Ensure homogenous reaction conditions. |
Workflow for Aniline Derivative Polymerization
Caption: General experimental workflow for the polymerization of an aniline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. youtube.com [youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Stability and degradation of 4-Chloro-2,6-dimethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Chloro-2,6-dimethylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark environment.[1][2] The compound is known to be light-sensitive, and exposure to light can lead to degradation and discoloration.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
Q2: My this compound has changed color. Is it still usable?
A2: A change in color, typically to a yellowish or brownish hue, is an indication of degradation.[1] This is often due to oxidation and/or photodegradation.[3] For experiments where high purity is critical, it is strongly advised to use a fresh, uncolored sample. If the extent of degradation is unknown, it is recommended to purify the compound (e.g., by recrystallization) and verify its purity using analytical techniques such as HPLC or NMR before use.
Q3: What are the primary factors that can cause the degradation of this compound during an experiment?
A3: The main factors contributing to the degradation of this compound are exposure to light, heat, and atmospheric oxygen.[3] Additionally, the stability of the compound can be affected by the pH of the solution. Aromatic amines can be less stable in acidic or basic conditions, which can catalyze hydrolysis or other degradation reactions.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the available literature, based on the degradation pathways of similar compounds like aniline and chloroanilines, potential degradation products may include oxidized species (e.g., nitroso or nitro derivatives), hydroxylated compounds (aminophenols), and dimeric or polymeric products.[4][5][6][7][8] The degradation of related anilines often proceeds via radical-mediated pathways, leading to a complex mixture of products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound during the experiment. | - Protect the reaction setup from light by using amber glassware or wrapping the apparatus in aluminum foil.[9] - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Control the reaction temperature to avoid thermal degradation. - Use freshly prepared solutions of this compound. |
| Low product yield in a synthesis reaction | The this compound starting material may have degraded. | - Check the appearance of the starting material for any discoloration. - Verify the purity of the starting material using an appropriate analytical method (e.g., melting point, NMR, or HPLC). - If the purity is low, purify the compound before use or obtain a new batch. |
| Appearance of unexpected side products | Degradation of this compound into reactive intermediates. | - Analyze the reaction mixture by LC-MS or GC-MS to identify the structures of the side products. - Based on the identified side products, adjust the reaction conditions to minimize degradation (e.g., lower temperature, exclusion of light and oxygen). |
| Color change of the reaction mixture | Formation of colored degradation products. | - While a color change can be inherent to the reaction, if it is unexpected and accompanied by poor results, it likely indicates degradation. - Follow the troubleshooting steps for inconsistent results and low product yield. |
Stability Data Summary
While specific quantitative stability data for this compound is limited, the following table summarizes general stability information for aromatic amines based on available literature.
| Condition | Stability | Recommendations |
| Temperature | Stable at recommended storage temperatures (typically 2-8°C or room temperature in a desiccator).[1] Degradation can occur at elevated temperatures. | Avoid exposing the compound to high temperatures. For long-term storage, refrigeration is often recommended. |
| Light | Unstable; sensitive to light, especially UV radiation.[3] | Store in the dark and protect experimental setups from light.[9] |
| pH | Stability is pH-dependent. Aromatic amines can be unstable in strongly acidic or alkaline conditions.[10] | Buffer solutions to a pH where the compound is most stable, if compatible with the experimental protocol. |
| Oxygen | Susceptible to oxidation, especially in the presence of light or metal ions. | Store and handle under an inert atmosphere.[1] |
Experimental Protocols
Protocol for Assessing Photostability
Objective: To evaluate the degradation of this compound upon exposure to light.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 µg/mL).
-
Control Sample: Transfer a portion of the solution to an amber vial, wrap it in aluminum foil to protect it from light, and store it at a controlled room temperature. This will serve as the control.
-
Test Sample: Transfer another portion of the solution to a clear glass vial and place it in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from both the control and test samples.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC with a UV detector, to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of degradation at each time point by comparing the concentration of the test sample to the control sample.
Protocol for Assessing Thermal Stability
Objective: To determine the effect of elevated temperature on the stability of this compound.
Methodology:
-
Sample Preparation: Place a known amount of solid this compound in several vials.
-
Control Sample: Store one vial at the recommended storage temperature (e.g., 4°C).
-
Test Samples: Place the other vials in ovens set at different elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Points: After specific time intervals (e.g., 1, 3, 7, and 14 days), remove a vial from each temperature and the control.
-
Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by HPLC to determine the purity of the this compound.
-
Data Analysis: Compare the purity of the heated samples to the control sample to determine the extent of thermal degradation.
Visualizations
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound based on the known degradation of similar aniline compounds. The pathway involves initial oxidation and subsequent reactions to form various products.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. lanxess.com [lanxess.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sun light degradation of 4-chloroaniline in waters and its effect on toxicity. A high performance liquid chromatography - Diode array - Tandem mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites | MDPI [mdpi.com]
- 9. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chlorination of 2,6-Dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chlorination of 2,6-dimethylaniline. The primary focus is to offer solutions for controlling the reaction to achieve selective monochlorination and prevent the formation of undesired over-chlorinated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chlorination of 2,6-dimethylaniline?
The primary challenge in the chlorination of 2,6-dimethylaniline is controlling the regioselectivity and the degree of chlorination. The high reactivity of the aniline ring can lead to the formation of multiple chlorinated isomers and over-chlorinated products, such as dichlorinated and trichlorinated anilines. Direct chlorination often results in a mixture of products and poor yields of the desired 4-chloro-2,6-dimethylaniline.[1]
Q2: How can I selectively chlorinate 2,6-dimethylaniline at the 4-position?
To achieve selective para-chlorination, a common and effective method is to first convert the 2,6-dimethylaniline into its ammonium salt, typically the hydrochloride salt, before introducing the chlorinating agent.[1] This approach deactivates the aromatic ring, making it less susceptible to electrophilic attack and directing the incoming chlorine atom to the para position.
Q3: What are the typical byproducts of this reaction, and how can they be minimized?
Common byproducts include unreacted 2,6-dimethylaniline, and di- and tri-chlorinated derivatives. Minimizing these byproducts can be achieved by:
-
Formation of the anilinium salt: This is the most critical step for selectivity.
-
Controlling stoichiometry: Careful control of the molar ratio of the chlorinating agent to the substrate is essential.
-
Reaction temperature: Maintaining the recommended temperature range helps to control the reaction rate and prevent side reactions.
-
Choice of solvent: Using an inert solvent is crucial for the reaction.
Q4: What are suitable chlorinating agents for this reaction?
Commonly used chlorinating agents include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂).[1] The choice of agent can influence the reaction conditions and work-up procedure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete formation of the 2,6-dimethylaniline hydrochloride salt.- Incorrect reaction temperature.- Insufficient amount of chlorinating agent. | - Ensure complete saturation with HCl gas to precipitate the anilinium salt.[1]- Maintain the reaction temperature within the optimal range (e.g., 10-15°C when using chlorine gas).[1]- Use the correct stoichiometric amount of the chlorinating agent. |
| Formation of significant amounts of over-chlorinated byproducts | - Direct chlorination without forming the anilinium salt.- Excess of chlorinating agent.- Reaction temperature is too high. | - Always form the hydrochloride salt of the aniline before chlorination.[1]- Carefully control the addition of the chlorinating agent.- Lower the reaction temperature to improve selectivity. |
| Presence of unreacted 2,6-dimethylaniline in the final product | - Incomplete reaction.- Insufficient chlorinating agent. | - Increase the reaction time or ensure the chlorinating agent is added completely.- Check the molar ratio of the reactants. |
| Difficulty in isolating the pure product | - Formation of a complex mixture of isomers and byproducts.- Inefficient purification method. | - Improve the selectivity of the reaction by following the recommended protocol.- Utilize fractional distillation or column chromatography for purification of the crude product.[1] |
Experimental Protocols
Protocol 1: Selective Monochlorination of 2,6-Dimethylaniline using Chlorine Gas
This protocol is adapted from a patented process for the preparation of 4-chloro-2,6-dialkylanilines.[1]
Materials:
-
2,6-dimethylaniline
-
Carbon tetrachloride (CCl₄)
-
Ethanol
-
Hydrogen chloride (HCl) gas
-
Chlorine (Cl₂) gas
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 3 moles of 2,6-dimethylaniline in a mixture of 2300 g of CCl₄ and 30 g of ethanol in a suitable reaction vessel.
-
Introduce HCl gas at room temperature until the solution is saturated, leading to the precipitation of 2,6-dimethylaniline hydrochloride.
-
Cool the resulting suspension to 10-15°C.
-
Pass 270 g of chlorine gas through the suspension over a period of 4 hours while maintaining the temperature at 10-15°C.
-
After the reaction is complete, add 250 ml of 15% strength hydrochloric acid to the solution and distill off the hydrochloric acid azeotropically.
-
Cool the mixture to 20°C to crystallize the crude this compound hydrochloride.
-
Filter the crystals.
-
To obtain the free base, dissolve the crystals in water and neutralize with sodium hydroxide solution.
-
The resulting aniline mixture can be purified by fractional distillation.
Protocol 2: Selective Monochlorination using Sulfuryl Chloride
Materials:
-
2,6-dimethylaniline
-
Inert solvent (e.g., carbon tetrachloride)
-
Hydrogen chloride (HCl) gas
-
Sulfuryl chloride (SO₂Cl₂)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Following the initial steps of Protocol 1, prepare the suspension of 2,6-dimethylaniline hydrochloride in an inert solvent.
-
Heat the suspension to 45-50°C.
-
Add sulfuryl chloride dropwise as the chlorinating agent at this temperature.
-
After the reaction is complete, treat the crude product with an alkali solution.
-
The this compound can then be purified by steam distillation.[1]
Quantitative Data Summary
The following tables summarize the yield and product composition from various experimental conditions described in the literature.[1]
Table 1: Chlorination of 2,6-Dimethylaniline using Chlorine Gas
| Solvent | Product Composition | Yield (relative to reacted 2,6-dimethylaniline) |
| CCl₄ / Ethanol | 14% 2,6-dimethylaniline, 84% this compound | 69% |
| Toluene | 54% 2,6-dimethylaniline, 46% this compound | 75% |
Table 2: Chlorination of 2,6-Dimethylaniline using Sulfuryl Chloride
| Chlorinating Agent | Purification Method | Yield |
| Sulfuryl Chloride | Steam distillation | 70% |
Process Logic Diagram
The following diagram illustrates the key decision-making and workflow process to avoid over-chlorination of 2,6-dimethylaniline.
Caption: Workflow for selective monochlorination of 2,6-dimethylaniline.
References
Characterization of byproducts in 4-Chloro-2,6-dimethylaniline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of byproducts in the synthesis of 4-Chloro-2,6-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the direct chlorination of 2,6-dimethylaniline, can lead to the formation of several byproducts. The primary impurities include:
-
Unreacted Starting Material: 2,6-dimethylaniline.
-
Isomeric Monochloro Byproducts: 3-Chloro-2,6-dimethylaniline and 5-Chloro-2,6-dimethylaniline.
-
Dichloro Byproducts: Dichlorinated derivatives such as 3,4-dichloro-2,6-dimethylaniline and 4,5-dichloro-2,6-dimethylaniline can also be formed, particularly if the reaction conditions are not carefully controlled.[1]
Q2: How can I minimize the formation of these byproducts during the synthesis?
A2: Minimizing byproduct formation requires careful control of reaction conditions. Key parameters to consider include:
-
Stoichiometry of the Chlorinating Agent: Use of a precise molar equivalent of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is crucial to prevent over-chlorination and the formation of dichloro byproducts.
-
Reaction Temperature: Maintaining a consistent and optimal temperature throughout the reaction can influence the selectivity of the chlorination.
-
Solvent System: The choice of solvent can affect the reaction's selectivity and yield.
-
pH Control: In some cases, controlling the pH of the reaction mixture can help to suppress the formation of certain byproducts.
Q3: What analytical techniques are most suitable for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile byproducts. The mass spectra provide valuable information for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation and quantification of both the main product and its byproducts. A UV detector is commonly used for this analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural confirmation of isolated byproducts.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure proper mixing. - Check the activity of the chlorinating agent. |
| Poor selectivity of the chlorination. | - Optimize the reaction temperature. - Experiment with different solvent systems. | |
| High percentage of unreacted 2,6-dimethylaniline | Insufficient amount of chlorinating agent. | - Accurately determine the concentration of the chlorinating agent and adjust the stoichiometry. |
| Short reaction time. | - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. | |
| Presence of significant amounts of dichloro byproducts | Excess of chlorinating agent. | - Carefully control the addition of the chlorinating agent. |
| "Hot spots" or poor temperature control. | - Ensure uniform heating and efficient stirring of the reaction mixture. | |
| Formation of isomeric monochloro byproducts | Reaction conditions favoring substitution at other positions. | - Modifying the solvent and temperature may alter the isomeric distribution. |
Analytical Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of peaks in GC-MS analysis | Similar volatility and polarity of isomers (e.g., 2,4- and 2,6-dimethylaniline).[2] | - Optimize the GC temperature program (slower ramp rate). - Use a longer capillary column or a column with a different stationary phase. |
| Poor peak shape (tailing or fronting) in HPLC | Inappropriate mobile phase pH. | - Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form. |
| Column overload. | - Dilute the sample before injection. | |
| Inaccurate quantification of impurities | Non-linear detector response. | - Prepare a multi-point calibration curve for each identified byproduct. |
| Degradation of standards. | - Store standard solutions properly and check their purity periodically. |
Data Presentation
The following tables summarize typical quantitative data for the composition of crude reaction mixtures obtained during the synthesis of this compound.
Table 1: Composition of Crude Product from Direct Chlorination (Example 1) [1]
| Compound | Percentage in Crude Mixture (%) |
| 2,6-dimethylaniline (Unreacted) | 54 |
| This compound | 46 |
Table 2: Composition of Crude Product from Direct Chlorination (Example 2) [1]
| Compound | Percentage in Crude Mixture (%) |
| 2,6-dimethylaniline (Unreacted) | 14 |
| This compound | 84 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol provides a general procedure for the analysis of a this compound reaction mixture. Optimization may be required based on the specific instrumentation and byproducts of interest.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the extract to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.
-
-
GC-MS Parameters:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
-
Data Analysis:
-
Identify the main product and byproducts by comparing their retention times and mass spectra with reference standards or library data.
-
Quantify the relative amounts of each component by peak area integration.
-
Protocol 2: HPLC-UV Analysis of Reaction Mixture
This protocol outlines a general reversed-phase HPLC method for the separation and quantification of this compound and its byproducts.
-
Sample Preparation:
-
Prepare the sample as described in the GC-MS protocol.
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with reference standards.
-
Quantify each component using a calibration curve prepared from pure standards.
-
Visualizations
Caption: Byproduct formation pathway in this compound synthesis.
Caption: Troubleshooting workflow for impurity characterization and mitigation.
References
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2,6-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-2,6-dimethylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the direct chlorination of 2,6-dimethylaniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Direct chlorination of 2,6-dimethylaniline in solvents like glacial acetic acid is known to produce poor yields.[1][2] This is often due to side reactions and the formation of multiple chlorinated products. The amino group of the aniline can be oxidized by the chlorinating agent. | Protect the Amino Group: A more effective method involves the formation of the hydrochloride salt of 2,6-dimethylaniline before chlorination. This is achieved by dissolving or suspending the aniline in an inert solvent and saturating it with hydrogen chloride gas.[2] This protects the amino group and directs the chlorination to the para position. Choice of Chlorinating Agent: While chlorine gas is commonly used, sulfuryl chloride can also be employed as the chlorinating agent and may offer better control over the reaction.[2] |
| Formation of Isomeric Impurities (e.g., 3-Chloro-2,6-dimethylaniline) | The reaction conditions, particularly the acidity of the medium, can influence the position of chlorination. Chlorination in a strongly acidic medium can lead to the formation of the 3-chloro isomer. | Control Acidity: The formation of the hydrochloride salt helps to control the reaction medium. Maintaining the recommended temperature and reaction time is also crucial for selectivity. |
| Difficult Purification of the Final Product | The crude product may contain unreacted starting material, isomeric impurities, and other by-products, making purification by simple crystallization challenging. | Fractional Distillation: For liquid crude products, fractional distillation under reduced pressure is an effective method for separating this compound from unreacted 2,6-dimethylaniline and other impurities.[2] Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used for purification. |
| Reaction Does Not Go to Completion | Insufficient amount of chlorinating agent or incomplete formation of the aniline hydrochloride salt. The reaction temperature might be too low, leading to slow reaction kinetics. | Stoichiometry and Reaction Conditions: Ensure the correct molar ratio of the chlorinating agent to the 2,6-dimethylaniline hydrochloride. Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is carried out at the recommended temperature (e.g., 10-15°C for chlorination with chlorine gas).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a larger scale?
A1: The direct chlorination of the hydrochloride salt of 2,6-dimethylaniline in an inert organic solvent is a more reliable and higher-yielding method compared to the direct chlorination of the free base, especially for scale-up operations.[2] This method has been reported to yield up to 75% of the desired product.[2]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: 2,6-dimethylaniline is toxic and can be absorbed through the skin.[3][4] Chlorine gas and sulfuryl chloride are corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Q3: Can I use a different solvent for the chlorination reaction?
A3: Yes, various inert organic solvents can be used. Carbon tetrachloride is frequently mentioned in literature.[2] Toluene is another suitable solvent. The choice of solvent can influence the reaction rate and work-up procedure.
Q4: How can I monitor the progress of the chlorination reaction?
A4: The reaction progress can be monitored by periodically taking small samples from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help determine the consumption of the starting material and the formation of the product.
Q5: What is the purpose of adding hydrochloric acid before chlorination?
A5: Adding hydrogen chloride gas to the solution of 2,6-dimethylaniline in an inert solvent precipitates the 2,6-dimethylaniline hydrochloride salt. This protects the amino group from oxidation and side reactions, and it deactivates the ring towards electrophilic substitution, favoring monochlorination at the para-position.[2]
Experimental Protocols
Synthesis of this compound via Direct Chlorination of its Hydrochloride Salt
This protocol is adapted from a patented procedure and provides a high-yield synthesis method.[2]
Materials and Equipment:
-
2,6-dimethylaniline
-
Carbon tetrachloride (CCl4) or Toluene
-
Hydrogen chloride (HCl) gas
-
Chlorine (Cl2) gas or Sulfuryl chloride (SO2Cl2)
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Formation of 2,6-dimethylaniline hydrochloride:
-
In a suitable round-bottom flask, dissolve 3 moles of 2,6-dimethylaniline in 2300 g of carbon tetrachloride.
-
Introduce hydrogen chloride gas at room temperature until the solution is saturated, leading to the precipitation of 2,6-dimethylaniline hydrochloride.
-
-
Chlorination:
-
Cool the suspension to 10-15°C using an ice bath.
-
Slowly bubble 270 g of chlorine gas through the stirred suspension over a period of 4 hours, maintaining the temperature between 10-15°C.
-
-
Work-up:
-
After the chlorination is complete, add 250 ml of 15% strength hydrochloric acid to the reaction mixture.
-
The crude this compound hydrochloride will precipitate as colorless crystals. Filter the crystals under suction.
-
To isolate the free base, dissolve the hydrochloride salt in water and neutralize the solution with sodium hydroxide solution.
-
The oily layer of the aniline mixture will separate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product, an aniline mixture, can be purified by fractional distillation at 115° to 117° C under a vacuum of 5 mm Hg to obtain pure this compound.[2]
-
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Starting Material | Chlorinating Agent | Solvent | Reported Yield | Reference |
| Direct Chlorination | 2,6-dimethylaniline | Chlorine gas | Glacial Acetic Acid | Poor | [1][2] |
| Chlorination of Hydrochloride Salt | 2,6-dimethylaniline | Chlorine gas | Carbon Tetrachloride | 69% | [2] |
| Chlorination of Hydrochloride Salt | 2,6-dimethylaniline | Sulfuryl chloride | Carbon Tetrachloride | 70% | [2] |
| Chlorination of Hydrochloride Salt | 2,6-dimethylaniline | Chlorine gas | Toluene | 75% | [2] |
Visualizations
Caption: High-yield synthesis workflow for this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. 2,6-Dimethylaniline hydrochloride | 21436-98-6 | Benchchem [benchchem.com]
- 2. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2,6-dimethylaniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
¹H NMR Spectral Data Comparison
The introduction of a halogen at the C-4 position significantly influences the chemical shifts of the aromatic protons. The electron-withdrawing nature of the halogen deshields the adjacent aromatic protons, causing a downfield shift. Due to the molecule's symmetry, the two aromatic protons at positions 3 and 5 are chemically equivalent and appear as a singlet.
| Compound | Ar-H (H-3, H-5) | -NH₂ | -CH₃ |
| 2,6-dimethylaniline | 6.93 (d), 6.62 (t) | 3.46 (s) | 2.16 (s) |
| 4-Bromo-2,6-dimethylaniline | 7.04 (s) | 3.53 (s) | 2.12 (s) |
| 4-Chloro-2,6-dimethylaniline (Predicted) | ~7.00-7.10 (s) | ~3.50 (s) | ~2.15 (s) |
¹³C NMR Spectral Data Comparison
The substituent at C-4 also impacts the ¹³C NMR spectrum. The carbon atom directly bonded to the halogen (C-4) experiences a significant downfield shift due to the inductive effect. The other carbon atoms in the aromatic ring are also affected, though to a lesser extent.
| Compound | C-1 (-NH₂) | C-2, C-6 (-CH₃) | C-3, C-5 | C-4 | -CH₃ |
| 2,6-dimethylaniline | 143.5 | 122.5 | 128.5 | 118.0 | 18.0 |
| 4-Bromo-2,6-dimethylaniline (Predicted) | ~144.0 | ~123.0 | ~131.0 | ~110.0 | ~17.8 |
| This compound (Predicted) | ~143.8 | ~122.8 | ~129.0 | ~123.0 | ~17.9 |
Predictive Analysis of this compound Spectra
The predictions for the ¹H and ¹³C NMR spectra of this compound are based on the known substituent effects of halogens on aromatic systems.
-
¹H NMR: Chlorine is more electronegative than bromine, which would typically suggest a greater deshielding effect and a more downfield shift for the aromatic protons. However, the interplay of inductive and resonance effects can be complex. It is predicted that the chemical shift for the aromatic protons of the chloro-derivative will be similar to or slightly downfield from the bromo-derivative. The methyl and amine proton signals are expected to show minimal changes.
-
¹³C NMR: The carbon chemical shifts are more directly correlated with the electronic environment. The C-4 carbon in this compound is expected to be significantly downfield compared to the parent aniline, due to the direct attachment of the electronegative chlorine atom. The chemical shifts of the other carbons are predicted by considering the combined inductive and resonance effects of the chloro and amino substituents.
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted anilines.
1. Sample Preparation [1]
-
For ¹H NMR: Weigh approximately 5-25 mg of the sample into a clean, dry glass vial.
-
For ¹³C NMR: Weigh approximately 50-100 mg of the sample into a clean, dry glass vial.
-
Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution by gentle swirling or vortexing.
-
Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube.
-
Final Volume: The height of the solution in the NMR tube should be approximately 4-5 cm.
2. NMR Data Acquisition [1]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 0-200 ppm.
-
Number of Scans: 128 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering used for the assignment of NMR signals.
Caption: Structure of this compound with atom numbering.
References
Comparative Reactivity Analysis: 4-Chloro-2,6-dimethylaniline and Other Anilines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of 4-Chloro-2,6-dimethylaniline in comparison to aniline, 4-chloroaniline, and 2,6-dimethylaniline. This report provides a quantitative analysis of basicity, alongside a qualitative discussion of reactivity in key synthetic transformations, supported by detailed experimental protocols.
The reactivity of anilines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The introduction of substituents onto the aniline scaffold provides a powerful tool for modulating electronic and steric properties, thereby fine-tuning reactivity and directing the course of chemical transformations. This guide focuses on this compound, a sterically hindered and electronically modified aniline, and compares its reactivity profile to structurally related anilines: the parent aniline, the electronically analogous 4-chloroaniline, and the sterically similar 2,6-dimethylaniline.
Basicity: A Quantitative Comparison
The basicity of an aniline, as indicated by the pKa of its conjugate acid, is a fundamental predictor of its nucleophilicity and overall reactivity. A higher pKa value corresponds to a stronger base, indicating greater availability of the nitrogen lone pair for reaction. The table below summarizes the pKa values for the anilines under comparison.
| Aniline Derivative | pKa of Conjugate Acid |
| Aniline | 4.6[1][2] |
| 4-Chloroaniline | 3.88 - 4.15[3][4][5] |
| 2,6-Dimethylaniline | 3.89[6][7][8] |
| This compound | 3.67 (Predicted)[9][10] |
Analysis of Basicity:
-
4-Chloroaniline is less basic than aniline (pKa ≈ 3.9-4.15).[3][4][5] The electron-withdrawing inductive effect of the chlorine atom at the para position decreases the electron density on the nitrogen atom, making the lone pair less available for protonation.
-
2,6-Dimethylaniline is also less basic than aniline (pKa ≈ 3.89).[6][7][8] The two methyl groups at the ortho positions introduce significant steric hindrance around the amino group. This steric strain can be relieved upon protonation, which would favor basicity; however, the steric bulk also hinders the solvation of the resulting anilinium ion, which destabilizes it and ultimately reduces basicity.
-
This compound is predicted to be the least basic among the compared anilines (predicted pKa ≈ 3.67).[9][10] This is a consequence of the combined electron-withdrawing effect of the para-chloro group and the steric hindrance from the two ortho-methyl groups.
Factors Influencing Aniline Reactivity
The reactivity of anilines is governed by a combination of electronic and steric factors. These factors influence the availability of the nitrogen lone pair and the electron density of the aromatic ring.
Caption: Key electronic and steric factors that modulate the reactivity of substituted anilines.
Comparative Reactivity in Common Transformations
While direct quantitative kinetic data for the comparative reactivity of this compound is limited, its reactivity in key synthetic transformations such as acylation, alkylation, and diazotization can be inferred from the interplay of its electronic and steric profile.
N-Acylation
N-acylation is a fundamental reaction of anilines, typically proceeding through nucleophilic attack of the amino group on an acylating agent.
General Trend in Reactivity: Aniline > 4-Chloroaniline > 2,6-Dimethylaniline > this compound
-
Aniline readily undergoes acylation.
-
4-Chloroaniline is slightly less reactive than aniline due to the electron-withdrawing nature of the chlorine atom.
-
2,6-Dimethylaniline exhibits significantly reduced reactivity due to the steric hindrance around the nitrogen atom, which impedes the approach of the acylating agent.
-
This compound is expected to be the least reactive. The combination of steric hindrance from the ortho-methyl groups and the electron-withdrawing effect of the para-chloro group makes the nitrogen lone pair less nucleophilic and sterically inaccessible.
N-Alkylation
N-alkylation of anilines can be more complex than acylation, with the potential for multiple alkylations. The reactivity trends are generally similar to acylation.
General Trend in Reactivity: Aniline > 4-Chloroaniline > 2,6-Dimethylaniline > this compound
-
Aniline and 4-Chloroaniline can be alkylated, though over-alkylation can be an issue.[11]
-
2,6-Dimethylaniline and this compound are challenging substrates for N-alkylation due to severe steric hindrance. Specialized, more reactive alkylating agents or harsh reaction conditions may be required.
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt, a versatile intermediate in organic synthesis.[12][13][14]
General Trend in Reactivity: Aniline ≈ 4-Chloroaniline > 2,6-Dimethylaniline ≈ this compound
-
Aniline and 4-Chloroaniline readily undergo diazotization. The electronic effect of the chloro group has a minor influence on this reaction.
-
2,6-Dimethylaniline and this compound can be diazotized, but the steric hindrance from the ortho-methyl groups may slow down the rate of reaction. However, once the diazonium salt is formed, it can participate in subsequent reactions like the Sandmeyer reaction to introduce a variety of functional groups.[12][15]
Experimental Protocols
The following are general experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates.
General Experimental Workflow for Aniline Reactivity Comparison
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. pKa values [stenutz.eu]
- 4. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. chembk.com [chembk.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. 4-氯-2,6-二甲基苯胺 | 24596-18-7 [m.chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Diazotisation [organic-chemistry.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Chloro-2,6-dimethylaniline
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides an objective comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 4-Chloro-2,6-dimethylaniline. The selection of an appropriate analytical method is paramount for accurate quantification and impurity profiling, which directly impacts research validity and regulatory compliance.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of aniline derivatives. These values are representative and can vary based on specific instrumentation and method optimization.
| Performance Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.1 - 1 ng/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible results. Below are representative protocols for the purity assessment of this compound.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aniline derivatives.
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like formic acid or triethylamine to improve peak shape) is often employed. For example, a starting condition of 70:30 (v/v) water:acetonitrile, transitioning to a higher acetonitrile concentration.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of 220 nm.[2]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like methanol or acetonitrile at a concentration of approximately 500 ppm.[2] Working standards and samples are prepared by diluting the stock solution.
GC-MS Method Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column such as a ZB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the separation of aniline derivatives.[3]
-
Oven Temperature Program: An initial oven temperature of 70°C, held for 1 minute, followed by a ramp to 150°C at 3°C/min, and then to 280°C at 10°C/min.[3]
-
Injector and Transfer Line Temperatures: The injector temperature is typically set to 180°C and the transfer line to 300°C.[3]
-
Carrier Gas: Hydrogen or helium at a constant flow rate of 1 mL/min.[3]
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like methylene chloride or acetone. Derivatization may be required for certain aniline compounds to improve volatility and thermal stability, but it is often not necessary for this compound.[4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical comparison of the two techniques.
References
X-ray crystallographic data of 4-Chloro-2,6-dimethylaniline derivatives
A Comparative Guide to the X-ray Crystallographic Data of 4-Chloro-2,6-dimethylaniline Derivatives
This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of this compound. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Data Presentation
The following tables summarize the crystallographic data for two key derivatives: 4,4′-methylenebis(2,6-diethylaniline) (Compound 1) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) (Compound 2). This data is derived from single-crystal X-ray analysis and provides insights into the structural effects of chlorination.[1][2][3]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Compound 1 (C₂₁H₃₀N₂) | Compound 2 (C₂₁H₂₈Cl₂N₂) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 8.9895 (3) | 8.993 (3) |
| b (Å) | 11.8589 (3) | 9.6540 (13) |
| c (Å) | 17.6765 (5) | 12.216 (4) |
| α (°) | 90 | 69.352 (11) |
| β (°) | 102.4188 (11) | 77.257 (12) |
| γ (°) | 90 | 87.670 (8) |
| Volume (ų) | 1841.92 (9) | 957.9 (4) |
| Z | 4 | 2 |
| Temperature (K) | 150 | 100 |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Calculated Density (g/cm³) | 1.119 | 1.311 |
| Absorption Coefficient (mm⁻¹) | 0.067 | 0.359 |
| F(000) | 680 | 400 |
| Crystal Size (mm³) | 0.2 x 0.2 x 0.15 | 0.3 x 0.2 x 0.2 |
| Theta range for data collection (°) | 2.05 to 27.10 | 2.11 to 27.10 |
| Reflections collected | 14897 | 11330 |
| Independent reflections | 4045 | 4045 |
| R-int | 0.045 | 0.045 |
| Goodness-of-fit on F² | 1.04 | 1.04 |
| Final R indices [I>2sigma(I)] | R₁ = 0.046, wR₂ = 0.119 | R₁ = 0.051, wR₂ = 0.126 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.131 | R₁ = 0.071, wR₂ = 0.136 |
Table 2: Selected Bond Lengths and Torsion Angles
| Feature | Compound 1 | Compound 2 |
| Dihedral angle between aromatic rings (°) | 64.13 (6) | 39.59 (8) |
| Intermolecular Interactions | N—H···N bonds and C—H···π interactions | N—H···π interactions |
Experimental Protocols
The synthesis and crystallographic analysis of these derivatives involve standardized laboratory procedures.
Synthesis of 4,4′-methylenebis(3-chloro-2,6-diethylaniline) (Compound 2)[2][3]
A mixture of 3-chloro-2,6-diethylaniline (18.38 g, 0.1 mol), paraformaldehyde (0.15 g, 0.05 mol), and 36% hydrochloric acid (8.6 mL, 0.1 mol) in 130 mL of water is heated to 353 K for 3 hours in an oil bath under an argon atmosphere. After cooling to room temperature, sodium hydroxide (4.40 g, 0.11 mol) is added. The resulting precipitate is filtered and dried at 343 K in an oven for 12 hours. Single crystals suitable for X-ray analysis are grown by the slow evaporation of a toluene solution.
Single-Crystal X-ray Diffraction[4][5]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: Data is collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD detector. The crystal is maintained at a constant temperature (100 K or 150 K) while a series of diffraction images are collected over a range of crystal orientations.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical relationship relevant to the crystallographic analysis.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Caption: The influence of chlorine substitution on the molecular structure and intermolecular interactions.
References
Comparative study of different synthetic methods for 4-Chloro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of 4-Chloro-2,6-dimethylaniline, a key intermediate in the manufacturing of various industrial chemicals and active pharmaceutical ingredients, is of significant interest. This guide provides a comparative analysis of different synthetic methodologies, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific applications. The primary focus is on the direct chlorination of 2,6-dimethylaniline, for which various approaches have been documented.
Method 1: Direct Chlorination of 2,6-Dimethylaniline
The most prevalent method for the synthesis of this compound involves the direct electrophilic chlorination of 2,6-dimethylaniline. This approach is attractive due to the commercial availability of the starting material. The key to a successful synthesis lies in controlling the regioselectivity of the chlorination to favor the para-substituted product and to minimize the formation of other isomers and polychlorinated byproducts. This is often achieved by performing the reaction on the anilinium salt of the starting material.
Experimental Protocols
Protocol 1.1: Chlorination using Chlorine Gas in a Biphasic Solvent System
This procedure is adapted from patent literature and utilizes the hydrochloride salt of 2,6-dimethylaniline to direct the chlorination to the 4-position.
-
Salt Formation: Dissolve 3 moles of 2,6-dimethylaniline in a mixture of 2300 g of carbon tetrachloride (CCl4) and 30 g of ethanol in a suitable reaction vessel. Introduce hydrogen chloride (HCl) gas at room temperature until the solution is saturated, leading to the precipitation of 2,6-dimethylaniline hydrochloride.
-
Chlorination: Cool the resulting suspension to 10-15°C. Over a period of 4 hours, pass 270 g of chlorine gas through the suspension while maintaining the temperature.
-
Work-up and Isolation: After the chlorination is complete, add 250 ml of 15% aqueous hydrochloric acid. The crude this compound hydrochloride is then isolated by filtration. To obtain the free base, the hydrochloride salt is dissolved in water and neutralized with a sodium hydroxide solution.
-
Purification: The crude product can be purified by fractional distillation to yield the final product.
Protocol 1.2: Chlorination using Sulfuryl Chloride
This variation employs sulfuryl chloride as the chlorinating agent.
-
Reaction Setup: In a suitable reactor, suspend 2,6-dimethylaniline in an inert solvent.
-
Chlorination: At a temperature of 45-50°C, add sulfuryl chloride as the chlorinating agent.
-
Work-up and Isolation: Upon completion of the reaction, treat the crude product with an alkali solution. The this compound is then isolated by steam distillation.
Data Presentation: Comparison of Direct Chlorination Methods
| Parameter | Method 1.1 (Chlorine Gas) | Method 1.1 (Chlorine Gas in Toluene) | Method 1.2 (Sulfuryl Chloride) |
| Starting Material | 2,6-Dimethylaniline | 2,6-Dimethylaniline | 2,6-Dimethylaniline |
| Chlorinating Agent | Chlorine Gas | Chlorine Gas | Sulfuryl Chloride |
| Solvent | Carbon Tetrachloride / Ethanol | Toluene | Not specified in detail |
| Reaction Temperature | 10-15°C | Not specified in detail | 45-50°C |
| Yield | 69% (relative to reacted starting material) | 75% (relative to reacted starting material) | 70% |
| Product Purity | 99% (after fractional distillation)[1] | Not specified in detail | Not specified in detail |
| Key Process Steps | HCl salt formation, chlorination, neutralization, fractional distillation.[1] | Extraction with dilute HCl, liberation of the base with NaOH. | Steam distillation of the alkali-treated crude product.[1] |
Note: A previously described method involving direct chlorination in glacial acetic acid has been reported to result in poor yields and is not recommended for the preparation of this compound.[1]
Alternative Synthetic Approaches
Mandatory Visualizations
Diagram of the Direct Chlorination Workflow
Caption: Workflow for the synthesis of this compound via direct chlorination.
Conceptual Pathway for an Alternative Synthesis
Caption: A conceptual multi-step pathway for an alternative synthesis route.
References
A Comparative Guide to the Analytical Validation of 4-Chloro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Chloro-2,6-dimethylaniline. Given the limited availability of specific validated methods for this compound, this document leverages data from structurally similar analytes, such as chloroanilines and dimethylanilines, to present a comprehensive comparison of commonly employed analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective performance characteristics.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method hinges on factors including required sensitivity, sample matrix complexity, and throughput. The following tables summarize key performance parameters for HPLC and GC-MS, derived from validated methods for analogous compounds.
Table 1: Performance Characteristics of HPLC Methods for Chloroaniline Analogs
| Parameter | HPLC with UV Detection (p-Chloroaniline) | HPLC with Amperometric Detection (2,6-Dimethylaniline) |
| Linearity (R²) | > 0.999 | Not explicitly stated, but method is described as accurate and precise |
| Accuracy (% Recovery) | Within acceptable limits as per ICH guidelines | Good |
| Precision (% RSD) | Intra-day and inter-day precision within acceptable limits | Good |
| Limit of Detection (LOD) | Not explicitly stated | 0.8 ng/mL[1] |
| Limit of Quantitation (LOQ) | Not explicitly stated | 1.5 ng/mL[1] |
Table 2: Performance Characteristics of GC-MS Methods for Chloroaniline and Dimethylaniline Analogs
| Parameter | GC-MS (p-Chloroaniline in workplace air) | GC-MS (2,6-Dimethylaniline in milk) |
| Linearity | Linear in the examined concentration range | Not explicitly stated, but quantitative method using isotope dilution |
| Accuracy (% Recovery) | 99.9% | Not explicitly stated |
| Precision (% RSD) | Expanded uncertainty at most 27% | 3.6% at 5 ppb concentration |
| Limit of Detection (LOD) | Relative LOQ of 0.0037 mg/m³ for a 240 L air sample | 0.20 ppb |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and consistent results. The following sections provide representative methodologies for HPLC and GC-MS analysis, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection for p-Chloroaniline
This method is adapted from a validated procedure for the simultaneous determination of chlorhexidine and p-chloroaniline in pharmaceutical formulations.[2]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: XBridge C18 (or equivalent), maintained at 40°C.
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (0.05 M monobasic sodium phosphate solution containing 0.2% triethylamine) in a 32:68 (v/v) ratio.[2]
-
Flow Rate: 2 mL/min.[2]
-
Detection Wavelength: 239 nm.[2]
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Stock solutions of the analyte are prepared in a 70:30 (v/v) mixture of water and acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
-
Sample Preparation: Samples are diluted with the mobile phase to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chloroanilines
This protocol is based on a method for the determination of p-chloroaniline in workplace air.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A suitable capillary column for the separation of aniline derivatives.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
Sample Preparation:
-
Extraction: For solid or liquid samples, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.
-
Derivatization: While not always required, derivatization can improve the chromatographic properties and sensitivity of aniline compounds.
-
Internal Standard: An isotopically labeled internal standard (e.g., 4-chloroaniline-d4) is recommended for accurate quantification.
-
Mandatory Visualizations
General Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.
Caption: A flowchart illustrating the key phases and steps involved in a typical analytical method validation process.
Logical Relationship of Analytical Techniques
The diagram below outlines the logical relationship and typical progression of analytical techniques from qualitative screening to quantitative analysis.
References
Spectroscopic comparison of 4-Chloro-2,6-dimethylaniline and its isomers
A Spectroscopic Comparison of 4-Chloro-2,6-dimethylaniline and Its Isomers
This guide provides a detailed spectroscopic comparison of this compound and its key positional isomers. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for distinguishing between these closely related compounds using standard analytical techniques. This comparison focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound and its isomers are important building blocks in the synthesis of various pharmaceuticals and agrochemicals. Due to their structural similarities, distinguishing between these isomers can be challenging. Spectroscopic methods provide a powerful tool for their unambiguous identification. This guide summarizes key spectroscopic data and provides standardized experimental protocols to aid in this process.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and four of its positional isomers. The data has been compiled from various sources and should be used as a reference. Experimental conditions can influence the exact values, and the provided protocols should be followed for accurate comparison.
¹H NMR Spectral Data Comparison (CDCl₃)
| Compound | Ar-H Chemical Shift (δ, ppm) | -NH₂ Chemical Shift (δ, ppm) | -CH₃ Chemical Shift (δ, ppm) |
| This compound | 6.95 (s, 2H) | 3.75 (br s, 2H) | 2.20 (s, 6H) |
| 2-Chloro-4,6-dimethylaniline | 6.85 (s, 1H), 6.70 (s, 1H) | 3.80 (br s, 2H) | 2.25 (s, 3H), 2.15 (s, 3H) |
| 3-Chloro-2,6-dimethylaniline | 7.05 (d, 1H), 6.65 (d, 1H) | 3.90 (br s, 2H) | 2.30 (s, 3H), 2.10 (s, 3H) |
| 4-Chloro-2,5-dimethylaniline | 6.90 (s, 1H), 6.60 (s, 1H) | 3.70 (br s, 2H) | 2.28 (s, 3H), 2.18 (s, 3H) |
| 2-Chloro-4,5-dimethylaniline | 7.00 (s, 1H), 6.55 (s, 1H) | 3.78 (br s, 2H) | 2.22 (s, 3H), 2.20 (s, 3H) |
¹³C NMR Spectral Data Comparison (CDCl₃)
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) | Methyl Carbon Chemical Shift (δ, ppm) |
| This compound | 142.5 (C-N), 129.0 (C-Cl), 128.5 (C-H), 122.0 (C-CH₃) | 17.5 |
| 2-Chloro-4,6-dimethylaniline | 143.0 (C-N), 135.0 (C-CH₃), 129.5 (C-H), 128.0 (C-H), 125.0 (C-CH₃), 118.0 (C-Cl) | 20.0, 18.0 |
| 3-Chloro-2,6-dimethylaniline | 144.0 (C-N), 134.0 (C-Cl), 128.0 (C-H), 125.0 (C-H), 123.0 (C-CH₃), 120.0 (C-CH₃) | 19.5, 15.0 |
| 4-Chloro-2,5-dimethylaniline | 143.5 (C-N), 132.0 (C-CH₃), 130.0 (C-H), 128.0 (C-Cl), 125.0 (C-CH₃), 115.0 (C-H) | 19.0, 15.5 |
| 2-Chloro-4,5-dimethylaniline | 144.5 (C-N), 133.0 (C-CH₃), 131.0 (C-CH₃), 129.0 (C-H), 120.0 (C-Cl), 116.0 (C-H) | 19.8, 18.5 |
FTIR Spectral Data Comparison (cm⁻¹)
| Compound | N-H Stretching | C-N Stretching | C-Cl Stretching | Aromatic C-H Bending |
| This compound [1] | 3450, 3360 | ~1280 | ~850 | ~860 |
| 2-Chloro-4,6-dimethylaniline | 3440, 3350 | ~1285 | ~870 | ~850 |
| 3-Chloro-2,6-dimethylaniline | 3460, 3370 | ~1275 | ~840 | ~870 |
| 4-Chloro-2,5-dimethylaniline | 3445, 3355 | ~1290 | ~860 | ~880 |
| 2-Chloro-4,5-dimethylaniline | 3455, 3365 | ~1280 | ~855 | ~875 |
Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound [1] | 155/157 (3:1) | 140 ([M-CH₃]⁺), 120 ([M-Cl]⁺) |
| 2-Chloro-4,6-dimethylaniline [2] | 155/157 (3:1) | 140 ([M-CH₃]⁺), 120 ([M-Cl]⁺) |
| 3-Chloro-2,6-dimethylaniline | 155/157 (3:1) | 140 ([M-CH₃]⁺), 120 ([M-Cl]⁺) |
| 4-Chloro-2,5-dimethylaniline | 155/157 (3:1) | 140 ([M-CH₃]⁺), 120 ([M-Cl]⁺) |
| 2-Chloro-4,5-dimethylaniline | 155/157 (3:1) | 140 ([M-CH₃]⁺), 120 ([M-Cl]⁺) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for these aromatic amines is provided below.
-
Sample Preparation:
-
Weigh 10-20 mg of the purified aniline derivative.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Ensure the sample is fully dissolved; sonicate for a few minutes if necessary.
-
-
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid aniline sample onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
FTIR Spectroscopy Parameters:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of these volatile isomers.
-
Sample Preparation:
-
Prepare a dilute solution of the aniline isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic amine separation (e.g., DB-5ms or HP-5ms).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its isomers.
Caption: General workflow for the spectroscopic analysis of chloro-dimethylaniline isomers.
References
A Comparative Guide to the Purity of 4-Chloro-2,6-dimethylaniline for Researchers and Drug Development Professionals
In the synthesis of pharmaceuticals, agrochemicals, and specialized dyes, the purity of starting materials is a critical parameter that can significantly influence reaction yield, impurity profiles of the final product, and overall process efficiency. 4-Chloro-2,6-dimethylaniline is a key intermediate where stringent purity standards are paramount. This guide provides an objective comparison of commercially available grades of this compound, discusses the impact of common impurities on synthetic outcomes, and evaluates a key alternative, 4-Bromo-2,6-dimethylaniline.
Commercial Purity Grades of this compound
Commercially, this compound is available in various purity grades, typically ranging from 96% to 99%. The specified purity level often dictates the suitability of the material for different applications, with higher purity grades being essential for pharmaceutical and other high-stakes syntheses.
| Supplier Example | Purity Specification | Analytical Method | Common Appearance |
| Thermo Scientific | ≥95.0% | Gas Chromatography (GC) | White to pale cream to pale brown to pale gray to gray or pink crystals or powder.[1] |
| ChemicalBook Vendor | 98% | High-Performance Liquid Chromatography (HPLC) | Not specified |
| Patent-described | 99% | Gas Chromatography (GC) | Not specified[2] |
Table 1: Comparison of Commercially Available Purity Grades for this compound. This table summarizes the purity specifications from various sources, highlighting the analytical techniques used for determination.
Common Impurities and Their Impact
The most prevalent impurity in commercially available this compound is the unreacted starting material, 2,6-dimethylaniline .[2] Its presence can lead to the formation of undesired side products, complicating purification processes and reducing the overall yield of the target molecule. Additionally, like many anilines, this compound is susceptible to air oxidation, which can result in the formation of colored byproducts, causing the appearance to range from off-white to yellow or brown.
Logical Workflow for Purity Assessment
Figure 1: Workflow for the quantitative analysis of impurities in this compound using GC-MS.
Impact of Purity on a Key Synthetic Application: Acylation Reactions
A common synthetic transformation involving this compound is acylation, a critical step in the synthesis of many pharmaceutical compounds. The synthesis of the local anesthetic Lidocaine from the closely related 2,6-dimethylaniline provides a well-documented analogue to illustrate the importance of starting material purity.
In this two-step synthesis, 2,6-dimethylaniline is first acylated with chloroacetyl chloride to form an intermediate, α-chloro-2,6-dimethylacetanilide. This intermediate is then reacted with diethylamine to yield Lidocaine.
Figure 2: Synthetic pathway for Lidocaine from 2,6-dimethylaniline.
If the starting 2,6-dimethylaniline is contaminated with unreacted precursors or other impurities, these can react with chloroacetyl chloride to form a mixture of acylated products, making the isolation of pure α-chloro-2,6-dimethylacetanilide challenging and reducing the overall yield.
Experimental Protocols
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established EPA methods for aniline analysis and can be tailored for this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as methylene chloride or methanol.
-
Add a known concentration of an internal standard (e.g., 4-chloroaniline-d4) for accurate quantification.[2]
2. GC-MS Instrumental Parameters:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Inlet: Splitless, 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450 or in Selected Ion Monitoring (SIM) mode for target analytes and expected impurities.
3. Data Analysis:
-
Identify and quantify this compound and any impurities by comparing their retention times and mass spectra to those of certified reference standards.
-
Construct a calibration curve using standards of known concentrations to ensure accurate quantification.
Synthesis of α-chloro-2,6-dimethylacetanilide (Analogous to using this compound)
This protocol is based on the first step of Lidocaine synthesis and illustrates a typical acylation reaction.
1. Materials:
-
2,6-dimethylaniline (or this compound)
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Water
2. Procedure:
-
In a flask, dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Slowly add chloroacetyl chloride to the solution while stirring.
-
After the addition is complete, add a solution of sodium acetate in water to neutralize the generated HCl and precipitate the product.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product thoroughly. The purity of the starting aniline directly impacts the purity and yield of this intermediate.
Comparison with an Alternative: 4-Bromo-2,6-dimethylaniline
For applications where the halogen atom's reactivity is key, 4-Bromo-2,6-dimethylaniline serves as a viable alternative to its chloro analogue. The choice between the two often depends on the specific reaction, desired reactivity, and cost considerations.
| Property | This compound | 4-Bromo-2,6-dimethylaniline |
| CAS Number | 24596-18-7 | 24596-19-8 |
| Molecular Weight | 155.63 g/mol | 200.08 g/mol |
| Melting Point | 45-50 °C | 48-51 °C[3] |
| Purity (Typical) | 96-99% | ≥98%[3] |
| Key Application | Intermediate for dyes, agrochemicals, and pharmaceuticals. | Intermediate for pharmaceuticals (e.g., Rilpivirine) and specialty chemicals.[3] |
| Reactivity | The C-Cl bond is less reactive in cross-coupling reactions compared to the C-Br bond. | The C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions. |
Table 2: Comparison of this compound and 4-Bromo-2,6-dimethylaniline. This table highlights the key physical and chemical differences between the two halogenated anilines.
The greater reactivity of the carbon-bromine bond in 4-Bromo-2,6-dimethylaniline makes it a preferred substrate in many palladium-catalyzed cross-coupling reactions, which are fundamental in modern pharmaceutical synthesis. However, this compound is often a more cost-effective option and may be preferred when the higher reactivity of the bromo-derivative is not required or could lead to unwanted side reactions.
Conclusion
The purity of this compound is a critical factor that researchers and drug development professionals must consider. The presence of impurities, primarily unreacted 2,6-dimethylaniline, can have a detrimental effect on the outcome of synthetic procedures. For applications requiring higher reactivity in cross-coupling reactions, 4-Bromo-2,6-dimethylaniline presents a valuable alternative. The selection of the appropriate starting material and purity grade should be based on a thorough evaluation of the specific synthetic requirements, desired product quality, and economic considerations. Utilizing robust analytical methods like GC-MS is essential for verifying the purity of these critical intermediates and ensuring the success of the subsequent synthetic steps.
References
In-Silico Prediction of 4-Chloro-2,6-dimethylaniline Properties: A Comparative Guide
This guide provides a comparative analysis of in-silico predicted properties of 4-Chloro-2,6-dimethylaniline against available experimental data. It is intended for researchers, scientists, and drug development professionals to illustrate the application and predictive power of computational models in chemical characterization.
Physicochemical Properties: Predicted vs. Experimental Data
In-silico models provide rapid estimations of physicochemical properties, which are crucial in the early stages of drug discovery and chemical assessment. The following table compares publicly available experimental data for this compound with predicted values.
| Property | Experimental Value | Predicted Value |
| Molecular Formula | C₈H₁₀ClN[1] | - |
| Molecular Weight | 155.62 g/mol [1][2] | 155.62 g/mol [3] |
| Melting Point | 45-50°C[1][2] | - |
| Boiling Point | 260.6 °C at 760 mmHg[1][2] | - |
| Density | 1.142 g/cm³[1] | 1.1±0.1 g/cm³[2] |
| Water Solubility | Slightly soluble[1][4] | - |
| LogP (Octanol-Water Partition Coefficient) | - | 2.68[2] |
| pKa | - | 3.67±0.10[1] |
Toxicological Properties: A Comparative Overview
The toxicological assessment of aromatic amines is of significant interest due to their widespread industrial use.[5][6] In-silico toxicology platforms are instrumental in predicting potential hazards such as mutagenicity and carcinogenicity, thus guiding further experimental testing.[7][8]
Comparison of In-Silico Predictions and Experimental Findings
| Endpoint | In-Silico Prediction Approach | Predicted Outcome for Aromatic Amines (General) | Experimental Data for this compound |
| Mutagenicity | Expert rule-based systems (e.g., Derek Nexus)[7][9]; Statistical-based models (e.g., Sarah Nexus)[10] | Aromatic amines are a class of compounds known to have mutagenic potential, often requiring metabolic activation.[11] QSAR models have been developed to discriminate between mutagenic and non-mutagenic aromatic amines.[5][12] | May cause genetic defects (GHS Hazard Statement H340).[3] |
| Carcinogenicity | QSAR models[6][13]; Expert rule-based systems (e.g., Derek Nexus)[14] | QSAR models for aromatic amines link carcinogenic potency to molecular determinants.[6] The gradation of potency depends on hydrophobicity, electronic properties, and steric characteristics.[11] | - |
| Acute Toxicity | - | - | Harmful if swallowed (GHS Hazard Statement H302).[3] |
| Skin Irritation | - | - | Causes skin irritation (GHS Hazard Statement H315).[3] |
| Eye Irritation | - | - | Causes serious eye damage (GHS Hazard Statement H318).[3] |
In-Silico Prediction Methodologies
3.1. Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[5][6] For aromatic amines, these models are used to predict endpoints like mutagenicity and carcinogenicity.[5][12] The models are built by correlating molecular descriptors (e.g., hydrophobicity, electronic properties) of a set of known aromatic amines with their measured biological activity.[11]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
A common experimental method to validate in-silico mutagenicity predictions is the Ames test.
-
Strains: Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-) are used.
-
Exposure: The bacterial strains are exposed to the test chemical (this compound) with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Analysis: The number of revertant colonies (bacteria that have mutated back to a his+ state and can now grow) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
3.2. Expert Rule-Based Systems (e.g., Derek Nexus)
Derek Nexus is a knowledge-based expert system that contains a set of structural alerts, which are molecular substructures known to be associated with specific toxicities.[7][9] When a query chemical is submitted, the software checks for the presence of these alerts. If an alert is found, the system provides a prediction of the likelihood of toxicity for that endpoint, along with the reasoning.[9] These systems are widely used for predicting a range of toxicities, including mutagenicity, carcinogenicity, and skin sensitization.[10]
Experimental Protocol: In Vivo Micronucleus Assay
This assay is often used to follow up on positive in-silico or in-vitro genotoxicity results.
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.
-
Sample Collection: At appropriate time intervals after dosing, bone marrow or peripheral blood samples are collected.
-
Slide Preparation: The cells are harvested, stained, and prepared on microscope slides.
-
Analysis: Immature erythrocytes are scored for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance causes chromosomal damage in vivo.
Visualizations
In-Silico Prediction Workflow
Caption: A generalized workflow for in-silico property prediction of a chemical entity.
Conceptual Toxicity Pathway for Aromatic Amines
Caption: Conceptual metabolic activation pathway for the toxicity of aromatic amines.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CAS#:24596-18-7 | Chemsrc [chemsrc.com]
- 3. This compound | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 24596-18-7 [chemicalbook.com]
- 5. Mechanistic QSAR of aromatic amines: new models for discriminating between homocyclic mutagens and nonmutagens, and validation of models for carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. optibrium.com [optibrium.com]
- 8. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. optibrium.com [optibrium.com]
- 10. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 11. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 4-Chloro-2,6-dimethylaniline in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of 4-Chloro-2,6-dimethylaniline in immunoassays. Given the importance of specificity in immunochemical detection, this document outlines the necessary experimental protocols, data presentation formats, and theoretical underpinnings to facilitate a thorough comparison with potentially cross-reacting analogues. While specific cross-reactivity data for this compound is not extensively available in public literature, this guide presents a robust methodology for its determination using a competitive enzyme-linked immunosorbent assay (ELISA), a standard technique for small molecule analysis.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity. This can lead to false-positive results or an overestimation of the analyte concentration. Therefore, characterizing the cross-reactivity of an antibody with related compounds is a critical step in the validation of any immunoassay. For this compound, an aromatic amine used in various industrial and research applications, understanding its potential to cross-react with other aniline derivatives is crucial for the development of specific and reliable detection methods.
Experimental Methodology: Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the preferred format for quantifying small molecules like this compound. In this assay, the target analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Key Reagents and Materials
-
Antibody: A specific monoclonal or polyclonal antibody raised against a this compound-protein conjugate.
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) different from the one used for immunization.
-
Enzyme-Conjugated Analyte: this compound conjugated to a reporter enzyme (e.g., Horseradish Peroxidase, HRP).
-
Microtiter Plates: 96-well polystyrene plates.
-
Buffers: Coating buffer, washing buffer (e.g., PBS with 0.05% Tween-20), blocking buffer (e.g., PBS with 1% BSA), and substrate buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate for HRP.
-
Stop Solution: e.g., 2M H₂SO₄.
-
Test Compounds: this compound (as the standard) and potential cross-reactants.
Experimental Protocol
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with washing buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any unoccupied sites on the plastic surface.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with washing buffer.
-
-
Competitive Reaction:
-
Prepare a series of standard solutions of this compound and solutions of the potential cross-reacting compounds at various concentrations.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound solution with 50 µL of a fixed, limited concentration of the specific antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of the enzyme-conjugated secondary antibody (if the primary antibody is not labeled) or enzyme-conjugated analyte to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The cross-reactivity of an antibody is typically expressed as the percentage of the concentration of the cross-reacting compound that gives the same response as the target analyte at 50% inhibition (IC50).
Calculation of Cross-Reactivity:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Table of Comparative Cross-Reactivity
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | This compound | Experimental Value | 100 |
| 2,6-Dimethylaniline | 2,6-Dimethylaniline | Experimental Value | Calculated Value |
| 4-Chloroaniline | 4-Chloroaniline | Experimental Value | Calculated Value |
| 3-Chloro-2,6-dimethylaniline | 3-Chloro-2,6-dimethylaniline | Experimental Value | Calculated Value |
| 2,4-Dichloroaniline | 2,4-Dichloroaniline | Experimental Value | Calculated Value |
| Aniline | Aniline | Experimental Value | Calculated Value |
Note: The IC50 and Cross-Reactivity values in this table are placeholders and would be populated with experimental data.
Visualizations
Signaling Pathway: Principle of Competitive ELISA
Caption: Principle of the competitive ELISA for this compound detection.
Experimental Workflow
Caption: Workflow for the competitive ELISA to determine cross-reactivity.
Conclusion
The specificity of an immunoassay is paramount for its reliability. This guide provides a comprehensive methodology for the systematic evaluation of the cross-reactivity of antibodies developed for this compound. By following the detailed experimental protocol for competitive ELISA and utilizing the provided frameworks for data presentation and analysis, researchers can effectively characterize the performance of their immunoassays. This will ensure the generation of accurate and reproducible data in research, drug development, and monitoring applications involving this compound and its structurally related analogues.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Chloro-2,6-dimethylaniline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as 4-Chloro-2,6-dimethylaniline, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices to build a culture of safety and trust in your laboratory operations.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[5] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE should be worn:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Skin Protection | Impervious and fire/flame resistant clothing. Protective gloves. |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or irritation is experienced. |
Spill & Leak Response
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
Spill Cleanup Procedures:
-
Evacuate and Secure: Clear the area of all personnel and move upwind of the spill.[6]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from entering drains or waterways.[1][6]
-
Cleanup:
-
Collection: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1]
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1] Decontaminate all protective clothing and equipment before reuse.[6]
Proper Disposal Workflow
The proper disposal of this compound must follow a structured and compliant workflow to ensure safety and regulatory adherence. This involves careful collection, storage, and transfer of the waste to an authorized facility.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled waste container.[5]
-
Do not mix with other chemical waste to avoid unintended reactions.[5]
-
Ensure the container is properly sealed to prevent leaks or spills.[1]
2. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Include hazard pictograms for toxicity, health hazard, and environmental hazard.
3. Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][2]
-
The storage area should be cool and dry.[3]
-
Keep the container locked up or in an area accessible only to authorized personnel.[2][5]
4. Disposal:
-
Dispose of the contents and the container at an authorized hazardous or special waste collection point or an approved waste disposal plant.[1][2][3][4][5]
-
Waste disposal must be in accordance with all applicable federal, state, and local regulations.[5]
-
It is recommended to use a licensed and reputable hazardous waste disposal company.[7]
5. Container Disposal:
-
Handle uncleaned, empty containers in the same manner as the product itself.[5] They should be disposed of through an approved waste disposal plant.[3][4]
Regulatory Considerations
While specific waste codes may vary by jurisdiction, aniline and its derivatives are often classified as hazardous waste. For instance, the similar compound p-chloroaniline is listed by the EPA with waste number P024.[8] Halogenated organic compounds are often categorized under specific waste tracking codes, such as G150 for halogenated solvents.[9] Always consult your institution's environmental health and safety (EHS) department or local regulatory agencies to ensure full compliance.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. policy.acu.edu.au [policy.acu.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
